Dimethyl 3-amino-2-cyanopent-2-enedioate
Description
The exact mass of the compound Dimethyl 3-amino-2-cyanopent-2-enedioate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 3-amino-2-cyanopent-2-enedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-amino-2-cyanopent-2-enedioate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18g/mol |
IUPAC Name |
dimethyl (Z)-3-amino-2-cyanopent-2-enedioate |
InChI |
InChI=1S/C8H10N2O4/c1-13-7(11)3-6(10)5(4-9)8(12)14-2/h3,10H2,1-2H3/b6-5- |
InChI Key |
MTUIWNVBJJHEQM-WAYWQWQTSA-N |
SMILES |
COC(=O)CC(=C(C#N)C(=O)OC)N |
Isomeric SMILES |
COC(=O)C/C(=C(\C#N)/C(=O)OC)/N |
Canonical SMILES |
COC(=O)CC(=C(C#N)C(=O)OC)N |
solubility |
29.7 [ug/mL] |
Origin of Product |
United States |
In-Depth Technical Guide: Mechanism of Formation for Dimethyl 3-Amino-2-Cyanopent-2-Enedioate
Executive Summary & Chemical Context
In the realm of heterocyclic synthesis and rational drug design, polyfunctionalized enedioates serve as critical building blocks for advanced pharmacophores, including pyrimidines, pyridines, and other complex heterocycles. Dimethyl 3-amino-2-cyanopent-2-enedioate is a highly functionalized, stable enamine generated via the base-catalyzed dimerization of methyl cyanoacetate.
Understanding the precise mechanism of its formation—specifically the delicate balance between thermodynamic and kinetic control—is paramount for process chemists. This guide deconstructs the causality of the base-catalyzed Thorpe reaction, explores the divergent pathways dictated by metal chelation[1], and provides a self-validating experimental protocol for its synthesis.
Mechanistic Causality: The Thorpe Dimerization Pathway
The formation of dimethyl 3-amino-2-cyanopent-2-enedioate is a classic manifestation of the Thorpe reaction , wherein the α -carbon of one nitrile molecule undergoes a nucleophilic addition to the electrophilic nitrile carbon of a second molecule[2],[3].
When treated with a non-chelating base such as sodium methoxide (NaOMe), the reaction proceeds through a strictly thermodynamic pathway:
-
Enolization (Deprotonation): The highly acidic α -protons of methyl cyanoacetate ( pKa≈9 ) are easily abstracted by methoxide, generating a resonance-stabilized enolate anion.
-
Nucleophilic 1,2-Addition: The carbanion attacks the highly electrophilic nitrile carbon of an unreacted methyl cyanoacetate molecule. Causality: The nitrile carbon is targeted over the ester carbonyl because the resulting 1,2-addition leads to an imine intermediate that can tautomerize, whereas ester attack (Claisen condensation) is highly reversible and lacks a similar thermodynamic sink in the absence of chelation.
-
Protonation & Tautomerization: The resulting imine anion is protonated by the methanolic solvent. The transient imine rapidly tautomerizes to the more stable enamine form. Causality: The enamine is exceptionally stable due to an extended "push-pull" conjugated system—the electron-donating amino group pushes electron density through the alkene toward the electron-withdrawing cyano and ester groups.
Base-catalyzed Thorpe dimerization mechanism of methyl cyanoacetate.
Expert Insight: Thermodynamic vs. Kinetic Control via Chelation
A critical failure point in scaling this synthesis is the improper selection of the base counterion. As demonstrated in foundational studies by Baker et al., the choice between a chelating and non-chelating base completely alters the reaction trajectory[1].
-
Non-Chelating Bases (e.g., NaOMe): Sodium ions interact weakly with the intermediates. This allows the reaction to bypass the reversible Claisen condensation and fall into the thermodynamic sink of the Thorpe 1,2-addition, yielding dimethyl 3-amino-2-cyanopent-2-enedioate [1].
-
Chelating Bases (e.g., Mg(OMe)₂): Magnesium ions strongly coordinate with oxygen and nitrogen heteroatoms. This complexation traps the kinetic Claisen condensation product as a stable magnesium chelate, entirely suppressing the Thorpe addition and yielding methyl 2,4-dicyano-3-hydroxybut-2-enoate instead[1].
Quantitative Data & Comparative Analysis
| Catalyst / Base | Chelation Property | Primary Reaction Pathway | Major Product | Thermodynamic State |
| Sodium Methoxide (NaOMe) | Non-chelating | 1,2-Addition (Thorpe) | Dimethyl 3-amino-2-cyanopent-2-enedioate | Thermodynamic Sink |
| Magnesium Methoxide (Mg(OMe)₂) | Chelating | Claisen Condensation | Methyl 2,4-dicyano-3-hydroxybut-2-enoate | Kinetic Trap |
Table 1: Divergent reaction outcomes based on base chelation properties.
Divergent reaction pathways directed by base chelation effects.
Experimental Protocol: Self-Validating Synthesis
To ensure absolute reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every step includes the underlying chemical causality and an analytical checkpoint.
Materials Required
-
Methyl cyanoacetate (2.0 equivalents)
-
Sodium methoxide (0.5 equivalents, freshly prepared or high-purity commercial)
-
Anhydrous methanol (Solvent)
-
Glacial acetic acid (Quenching agent)
Step-by-Step Methodology
Step 1: Base Preparation & Temperature Control
-
Action: In an oven-dried, argon-purged round-bottom flask, dissolve sodium methoxide in anhydrous methanol. Cool the system to 0 °C using an ice bath.
-
Causality: Enolate formation is highly exothermic. Maintaining 0 °C prevents localized hot spots that lead to uncontrolled polymerization or degradation of the nitrile.
Step 2: Enolization
-
Action: Add methyl cyanoacetate dropwise over 30 minutes with vigorous stirring.
-
Causality: Dropwise addition keeps the concentration of the highly reactive unquenched enolate low relative to the bulk solvent, favoring controlled dimerization over oligomerization. The solution will turn pale yellow.
Step 3: Thermodynamic Condensation
-
Action: Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 4 hours.
-
Causality: The initial 1,2-addition is reversible. Refluxing provides the activation energy necessary to push the intermediate imine over the tautomerization barrier, locking the molecule into the highly stable enamine sink.
Step 4: Quenching
-
Action: Cool the mixture to room temperature and quench dropwise with glacial acetic acid until the pH reaches 6.0.
-
Causality: A weak acid neutralizes the methoxide catalyst without hydrolyzing the newly formed ester or enamine bonds. This effectively "freezes" the thermodynamic product state.
Step 5: Isolation & Validation
-
Action: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from ethanol.
-
Self-Validating Checkpoint (NMR/IR):
-
¹H-NMR (CDCl₃): Confirm success by the appearance of a broad singlet at ~8.0–8.5 ppm (integrating to 2H), corresponding to the -NH₂ protons. The disappearance of the monomeric aliphatic α -protons validates complete conversion.
-
FT-IR: Look for strong, distinct absorptions at ~3300–3400 cm⁻¹ (N-H stretch), ~2210 cm⁻¹ (conjugated C≡N stretch), and ~1650 cm⁻¹ (C=C enamine stretch).
-
Conclusion
The synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate is a masterclass in exploiting thermodynamic sinks. By deliberately selecting a non-chelating base (NaOMe), chemists can bypass kinetic Claisen traps and drive the Thorpe dimerization to completion. Adhering to the self-validating protocol outlined above ensures high-yield, scalable access to this critical heterocyclic precursor.
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1996). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 2705-2715.[Link]
-
Cameron, J. F., Willson, C. G., & Fréchet, J. M. J. (1995). Photogenerated Base in Polymer Curing and Imaging: Cross-Linking of Base-Sensitive Polymers Containing Enolizable Pendant Groups. Chemistry of Materials, 7(11), 2006-2015.[Link]
-
Wikipedia Contributors. (n.d.). Nitrile (Thorpe Reaction). Wikipedia, The Free Encyclopedia.[Link]
Sources
Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4): A Comprehensive Technical Guide on Mechanistic Synthesis and Physicochemical Profiling
Executive Summary
In the landscape of advanced organic synthesis and drug development, functionalized enamines and highly conjugated systems serve as critical building blocks for heterocyclic active pharmaceutical ingredients (APIs). Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4) is a prime example of a thermodynamically driven self-condensation product[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the critical role of base chelation in its mechanistic synthesis, and a self-validating protocol designed for high-fidelity reproducibility in a laboratory setting.
Physicochemical Profiling & Structural Elucidation
Dimethyl 3-amino-2-cyanopent-2-enedioate is a highly conjugated, polyfunctional molecule. Its stability is derived from the extended push-pull electron system between the electron-donating enamine (-NH₂) and the electron-withdrawing cyano (-C≡N) and ester (-COOCH₃) groups.
Table 1 summarizes the core quantitative data and physical properties of the compound.
| Property | Value / Description |
| Chemical Name | Dimethyl 3-amino-2-cyanopent-2-enedioate |
| Synonyms | 1,5-dimethyl 3-amino-2-cyanopent-2-enedioate[1] |
| CAS Registry Number | 2651-09-4[1] |
| Molecular Formula | C₈H₁₀N₂O₄[1] |
| Molecular Weight | 198.1760 g/mol [1] |
| Structural Class | Conjugated Enamine / Substituted Pentenedioate |
| Key Functional Groups | Primary amine, Nitrile, Aliphatic ester, Conjugated ester |
Mechanistic Divergence: The Role of Base Chelation
The synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate is a masterclass in thermodynamic versus kinetic control, governed entirely by the choice of the basic catalyst. The compound is synthesized via the self-condensation (dimerization) of methyl cyanoacetate.
As demonstrated in foundational studies regarding metal complexation, the reaction pathway diverges based on the coordinating ability of the metal cation[2]:
-
Thermodynamic Control (Non-Chelating Base): When a non-chelating base like sodium methoxide (NaOCH₃) is used, the deprotonated methyl cyanoacetate carbanion attacks the highly electrophilic nitrile carbon of a second molecule. This 1,2-addition forms an intermediate imine that rapidly tautomerizes into a highly stable enamine. This enamine tautomerization acts as a thermodynamic sink, yielding dimethyl 3-amino-2-cyanopent-2-enedioate as the exclusive product[2].
-
Kinetic Control (Chelating Base): Conversely, when magnesium methoxide (Mg(OCH₃)₂) is utilized, the Mg²⁺ ion acts as a chelating Lewis acid. It coordinates the oxygen atoms of the ester groups, spatially pre-organizing the transition state. This directs the nucleophilic attack toward the ester carbonyl (a Claisen condensation), yielding the kinetic product, methyl 2,4-dicyano-3-hydroxybut-2-enoate[2].
Fig 1: Mechanistic divergence in methyl cyanoacetate condensation governed by base chelation.
Self-Validating Experimental Protocol
To ensure high-fidelity synthesis, the following protocol incorporates In-Process Controls (IPCs). A self-validating system ensures that each phase of the reaction meets specific analytical criteria before proceeding, eliminating downstream failures.
Step 1: Catalyst Preparation
-
Action: In a flame-dried, nitrogen-purged round-bottom flask, carefully dissolve 0.5 equivalents of sodium metal in anhydrous methanol to generate NaOCH₃ in situ.
-
Causality: Anhydrous conditions are critical. Trace water will cause base-catalyzed saponification of the ester groups, poisoning the catalyst and forming unreactive carboxylate salts.
-
Validation (IPC): Visual confirmation of complete sodium dissolution and the absolute cessation of hydrogen gas evolution.
Step 2: Enolization
-
Action: Cool the NaOCH₃ solution to 0°C using an ice bath. Add 1.0 equivalent of methyl cyanoacetate dropwise over 30 minutes.
-
Causality: The alpha-deprotonation of methyl cyanoacetate is highly exothermic. Controlling the addition rate and temperature prevents the thermal degradation or uncontrolled polymerization of the starting material.
-
Validation (IPC): Internal temperature probe monitoring must confirm the reaction mixture remains below 5°C during addition.
Step 3: Dimerization (Driving to the Thermodynamic Sink)
-
Action: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 4 to 6 hours.
-
Causality: While deprotonation is instantaneous, the 1,2-addition across the nitrile and the subsequent imine-to-enamine tautomerization requires activation energy. Refluxing ensures the system overcomes the kinetic barrier and fully settles into the thermodynamic sink[2].
-
Validation (IPC): Withdraw a 50 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the starting material (m/z 99) disappears and the product peak (m/z 199 [M+H]⁺) dominates the chromatogram.
Step 4: Quenching and Extraction
-
Action: Cool the mixture to room temperature. Neutralize carefully with 1M HCl to pH 7. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: Neutralization is mandatory before aqueous workup to prevent the hydrolysis of the product's ester groups. EtOAc provides the optimal partition coefficient to separate the organic dimer from inorganic sodium salts.
-
Validation (IPC): pH meter verification of the aqueous layer (pH 6.8 - 7.2) prior to the addition of EtOAc.
Step 5: Purification
-
Action: Recrystallize the crude solid from hot ethanol.
-
Causality: The highly conjugated nature of dimethyl 3-amino-2-cyanopent-2-enedioate allows it to form a highly ordered, stable crystalline lattice, making recrystallization an exceptionally efficient method to remove trace kinetic byproducts.
-
Validation (IPC): Melting point determination and ¹H-NMR analysis (See Section 5).
Fig 2: Self-validating experimental workflow for the synthesis of the thermodynamic dimer.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized dimethyl 3-amino-2-cyanopent-2-enedioate, orthogonal analytical techniques must be employed. Table 2 outlines the expected analytical metrics and the structural causality behind each observation.
| Analytical Technique | Target Metric / Expected Observation | Causality for Validation |
| LC-MS (ESI+) | m/z 199.0 [M+H]⁺ | Confirms the exact mass of the dimerized product (MW: 198.176)[1]. |
| ¹H-NMR (CDCl₃) | Two distinct singlets (~3.7-3.8 ppm, 6H) | Confirms the presence of two methyl ester groups situated in asymmetric chemical environments (aliphatic vs. conjugated). |
| ¹H-NMR (CDCl₃) | Broad singlet (~8.0-8.5 ppm, 2H) | Confirms the primary enamine (-NH₂) protons; this peak will disappear upon D₂O exchange. |
| FT-IR | ~2200 cm⁻¹ (sharp peak) | Validates the presence of the conjugated nitrile (-C≡N) stretch. |
| FT-IR | ~1735 cm⁻¹ & ~1680 cm⁻¹ | Differentiates the saturated aliphatic ester carbonyl from the highly conjugated ester carbonyl, respectively. |
Conclusion
Dimethyl 3-amino-2-cyanopent-2-enedioate is a robust, polyfunctional intermediate whose synthesis highlights the profound impact of metal chelation on reaction trajectories. By deliberately selecting a non-chelating base (NaOCH₃), chemists can bypass the kinetic Claisen condensation and drive the self-condensation of methyl cyanoacetate entirely toward the thermodynamic 1,2-addition product. Adhering to the self-validating protocol outlined in this guide ensures high purity and reproducible yields, empowering downstream drug development and materials science applications.
References
-
[1] Title: 2651-09-4 | 1,5-dimethyl 3-amino-2-cyanopent-2-enedioate | Source: aaronchem.com | URL: 1
-
[2] Title: Magnesium methoxide complexation in the control of chemical reactions | Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1) | URL: 2
Sources
Spectroscopic Characterization of Dimethyl 3-amino-2-cyanopent-2-enedioate: An In-Depth Technical Guide
Executive Summary
As drug development and synthetic methodologies increasingly rely on highly functionalized, electron-rich scaffolds, the accurate structural elucidation of complex intermediates becomes paramount. Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4)[1] is a prime example of a highly polarized "push-pull" enamino ester. Characterizing this molecule requires moving beyond basic 1D spectroscopy to understand the profound electronic effects of its conjugated system. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound, detailing the causality behind experimental choices and spectral phenomena.
Chemical Context & Synthesis Mechanics
Dimethyl 3-amino-2-cyanopent-2-enedioate (Molecular Formula: C₈H₁₀N₂O₄)[1] is classically synthesized via the base-catalyzed condensation of methyl cyanoacetate. The formation of this specific scaffold is highly dependent on the nature of the base employed.
As demonstrated in seminal work by Baker et al., the use of a non-chelating base, such as sodium methoxide, drives the reaction toward the thermodynamic 1,2-addition product—yielding the title compound[2]. Conversely, when a chelating base like magnesium methoxide is utilized, the reaction trajectory is completely altered, yielding a kinetic Claisen condensation product instead[2]. This dichotomy highlights the critical role of metal complexation in reaction control and underscores why rigorous spectroscopic validation of the isolated product is non-negotiable.
Structural Elucidation Strategy
To unambiguously confirm the (Z)-configuration and the push-pull nature of the enamine system, a multi-modal analytical workflow is required.
Spectroscopic Characterization Workflow for Enamino Esters.
Vibrational Spectroscopy (ATR-FTIR)
Causality in Method Selection: Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture produces a broad -OH stretch that masks the critical primary amine (-NH₂) stretching region. ATR allows for direct solid-state analysis, preserving the native hydrogen-bonded network of the crystal lattice.
Spectroscopic Insights: The most striking feature of this spectrum is the nitrile (-C≡N) stretch. While isolated nitriles typically appear at ~2250 cm⁻¹, the strong resonance electron donation from the amino group into the cyano group (the push-pull effect) increases the single-bond character of the C≡N bond, dropping its frequency to ~2205 cm⁻¹.
Table 1: Key ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Structural Implication |
| ~3450, 3320 | -NH₂ | Asymmetric & Symmetric N-H Stretch | Confirms primary enamine structure. |
| ~2205 | -C≡N | C≡N Stretch | Lowered frequency proves strong push-pull conjugation. |
| ~1735 | -C=O (C5) | C=O Stretch (Unconjugated) | Confirms the isolated aliphatic ester. |
| ~1670 | -C=O (C1) | C=O Stretch (Conjugated) | Confirms the conjugated, H-bonded ester. |
| ~1620 | C=C | C=C Stretch | Validates the enamine double bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection: While DMSO-d₆ ensures complete solubility, CDCl₃ is the solvent of choice for preserving the intramolecular hydrogen bond between the enamine -NH₂ and the C1 ester carbonyl. This H-bond locks the molecule into its thermodynamically favored (Z)-configuration, which is critical for accurate structural representation.
Spectroscopic Insights: The ¹³C NMR spectrum beautifully illustrates the electronic extremes of the push-pull system. The enamine α -carbon (C3) is highly deshielded (162.4 ppm), while the β -carbon (C2) is anomalously shielded for an sp² carbon (75.6 ppm) due to the immense electron density localized there by the nitrogen lone pair.
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| 7.50 - 8.20 | br s | 2H | -NH₂ | Deshielded by intramolecular H-bonding; broad due to ¹⁴N quadrupolar relaxation. |
| 3.78 | s | 3H | -OCH₃ (C1) | Deshielded by conjugation with the electron-deficient C1 carbonyl. |
| 3.72 | s | 3H | -OCH₃ (C5) | Typical chemical shift for an isolated aliphatic methyl ester. |
| 3.55 | s | 2H | -CH₂- (C4) | Flanked by the enamine C3 and the C5 ester. |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment | Causality / Notes |
| 170.2 | Quaternary | C5 (C=O) | Unconjugated ester carbonyl. |
| 168.5 | Quaternary | C1 (C=O) | Conjugated ester carbonyl. |
| 162.4 | Quaternary | C3 (=C-NH₂) | Highly deshielded α -carbon of the enamine. |
| 118.0 | Quaternary | -C≡N | Typical nitrile carbon. |
| 75.6 | Quaternary | C2 (=C-CN) | Highly shielded β -carbon due to resonance electron donation. |
| 52.1 | Primary (CH₃) | -OCH₃ (C1) | Methoxy carbon attached to the conjugated ester. |
| 51.8 | Primary (CH₃) | -OCH₃ (C5) | Methoxy carbon attached to the aliphatic ester. |
| 38.4 | Secondary (CH₂) | C4 (-CH₂-) | Methylene bridge carbon. |
Mass Spectrometry (HR-ESI-MS)
Causality in Ionization Selection: High-Resolution Electrospray Ionization (HR-ESI) in positive mode is ideal for this compound. The highly polar, basic primary amine readily accepts a proton to form a stable [M+H]⁺ pseudomolecular ion at m/z 199.07.
Proposed ESI-MS/MS Fragmentation Pathway for [M+H]+.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the analytical data, the following protocols must be executed as closed, self-validating loops.
Protocol A: ATR-FTIR Acquisition
-
Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry completely.
-
Self-Validation Checkpoint: Acquire a background spectrum of the bare crystal. The background must exhibit >95% transmittance with zero residual organic peaks. This guarantees that the critical -NH₂ and -C≡N stretches observed later are unambiguously derived from the sample.
-
Acquisition: Place 2–3 mg of the solid compound onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.
Protocol B: High-Resolution NMR & D₂O Exchange
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a 5 mm precision NMR tube.
-
Acquisition: Tune and match the probe, shim the magnet until the TMS line width is <1.0 Hz, and acquire the standard ¹H and ¹³C spectra.
-
Self-Validation Checkpoint (D₂O Shake): To definitively prove the assignment of the amine protons, add 2 drops of D₂O to the NMR tube. Cap the tube, shake vigorously for 30 seconds, and allow the phases to separate. Re-acquire the ¹H spectrum. The complete disappearance of the broad signal at 7.50–8.20 ppm confirms its identity as the exchangeable -NH₂ protons, distinguishing it from any vinylic impurities.
Protocol C: HR-ESI-MS Analysis
-
Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.
-
Self-Validation Checkpoint (Lock Mass Calibration): Utilize a dual-spray source with a lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2771). The continuous infusion of the lock mass corrects for instrumental drift in real-time. This ensures the mass accuracy of the [M+H]⁺ ion remains within <5 ppm, mathematically validating the elemental composition of C₈H₁₁N₂O₄⁺.
-
Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV and a cone voltage of 25 V to minimize in-source fragmentation prior to MS/MS isolation.
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. "Magnesium methoxide complexation in the control of chemical reactions." Journal of the Chemical Society, Perkin Transactions 1, 22 (1996): 2705-2715.[2] URL: [Link]
Sources
Thermal Stability and Degradation Profile of Dimethyl 3-amino-2-cyanopent-2-enedioate
An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of Dimethyl 3-amino-2-cyanopent-2-enedioate. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document employs a predictive approach grounded in the analysis of structurally analogous compounds and fundamental chemical principles. We project its thermal behavior by examining related enaminonitriles and substituted acrylates, offering a scientifically reasoned hypothesis on its stability. This guide also furnishes detailed, field-proven protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), enabling researchers to experimentally validate the predicted profile. The objective is to equip scientists with the foundational knowledge and practical methodologies required for the safe handling, storage, and process optimization of this compound.
Introduction to Dimethyl 3-amino-2-cyanopent-2-enedioate
Dimethyl 3-amino-2-cyanopent-2-enedioate is a multifunctional organic molecule characterized by a "push-pull" electronic system. Its structure, featuring an electron-donating amine group and electron-withdrawing cyano and ester groups conjugated across a carbon-carbon double bond, imparts unique chemical reactivity. Such compounds are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic systems and pharmacologically active molecules.
Understanding the thermal stability of this intermediate is paramount for several reasons:
-
Process Safety: Prevents uncontrolled exothermic decomposition during synthesis or scale-up.
-
Storage and Shelf-Life: Defines appropriate storage conditions to ensure chemical integrity over time.
-
Reaction Optimization: Informs the selection of appropriate reaction temperatures to prevent degradation of the starting material or product.
This guide establishes a framework for understanding and experimentally determining these critical thermal parameters.
Predicted Thermal Stability Profile
A thorough literature search reveals a scarcity of direct thermal analysis data for Dimethyl 3-amino-2-cyanopent-2-enedioate. Therefore, we present a predictive profile based on the known behavior of structurally related molecules.
Rationale for Analog-Based Prediction
The thermal stability of a molecule is primarily dictated by its weakest chemical bonds and the reactivity of its functional groups. By analyzing compounds with similar functional arrangements—enamines, cyano-substituted alkenes, and dicarboxylates—we can infer a likely range for thermal events such as melting and decomposition.
Analysis of Structurally Related Compounds
Compounds containing the enaminonitrile moiety (-NH2-C=C-CN) are known to be relatively stable due to resonance delocalization, but can be susceptible to polymerization or cyclization at elevated temperatures. For instance, related aminocyanoacrylates often exhibit decomposition temperatures well above 200 °C. The presence of two methyl ester groups suggests that initial degradation may involve the loss of methanol or carbon dioxide.
Hypothetical Thermal Events
Based on this analysis, a plausible sequence of thermal events for Dimethyl 3-amino-2-cyanopent-2-enedioate is proposed. The melting point is predicted to be sharp, characteristic of a crystalline solid, while decomposition is expected to occur in one or more distinct steps.
| Thermal Event | Predicted Temperature Range (°C) | Anticipated Observation (DSC/TGA) | Rationale |
| Melting Point (Tm) | 130 - 160 °C | Sharp endothermic peak in DSC; No mass loss in TGA. | Based on melting points of similar substituted acrylates and functionalized enamines. |
| Onset of Decomposition (Tonset) | 210 - 240 °C | Onset of mass loss in TGA; Exothermic event in DSC. | Corresponds to the energy required to initiate bond scission, likely starting with the ester or cyano functionalities. |
| Major Decomposition Peak (Tmax) | 240 - 280 °C | Peak rate of mass loss in the DTG curve (derivative of TGA). | Represents the temperature of maximum degradation rate, a key stability indicator. |
Proposed Thermal Degradation Pathway
Mechanistic Considerations
The degradation of Dimethyl 3-amino-2-cyanopent-2-enedioate is likely to be a complex process involving multiple parallel and sequential reactions. The most probable initial steps involve the cleavage of the weakest bonds in the molecule. Potential degradation pathways include:
-
Decarboxylation/Demethoxylation: Loss of the methyl ester groups as methanol (CH₃OH), carbon monoxide (CO), or carbon dioxide (CO₂).
-
Cyano Group Elimination: Scission of the C-CN bond, potentially releasing cyanogen or other nitrogen-containing fragments.
-
Polymerization/Cyclization: Intramolecular or intermolecular reactions leading to the formation of more complex, thermally stable char residue.
Visualizing the Proposed Pathway
The following diagram illustrates a plausible initial fragmentation pathway for the molecule under thermal stress.
Caption: Plausible initial degradation pathways for the title compound.
Standard Operating Protocol for Thermal Analysis
To experimentally determine the thermal profile, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.
Objective
To accurately measure the melting point, onset of decomposition, and mass loss profile of a solid sample of Dimethyl 3-amino-2-cyanopent-2-enedioate.
Experimental Workflow Diagram
The logical flow for comprehensive thermal analysis is outlined below.
Caption: Workflow for comprehensive thermal characterization.
Differential Scanning Calorimetry (DSC) Protocol
1. Instrument Preparation:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using an appropriate standard (e.g., Indium).
-
Turn on the inert purge gas (typically Nitrogen) at a flow rate of 20-50 mL/min to provide a stable, non-reactive atmosphere.
2. Sample Preparation:
-
Tare a clean aluminum DSC pan and lid.
-
Accurately weigh 2-5 mg of Dimethyl 3-amino-2-cyanopent-2-enedioate directly into the pan.
-
Securely crimp the lid onto the pan. Place the sample pan in the instrument's sample holder and an empty, sealed reference pan in the reference holder.
3. Thermal Method:
-
Equilibrate: Hold the sample at 25 °C for 2 minutes to ensure thermal equilibrium.
-
Ramp: Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a constant rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.
-
Cooling (Optional): Cool the sample back to 25 °C at 10 °C/min to observe any crystallization or glass transition events.
4. Data Analysis:
-
Analyze the resulting heat flow curve. The melting point (Tm) is typically taken as the peak maximum or onset of the endothermic melting peak.
Thermogravimetric Analysis (TGA) Protocol
1. Instrument Preparation:
-
Ensure the TGA balance is tared and the furnace is clean.
-
Start the inert purge gas (Nitrogen) at a flow rate of 20-50 mL/min.
2. Sample Preparation:
-
Tare a clean ceramic or platinum TGA pan.
-
Accurately weigh 3-7 mg of the sample into the pan. A slightly larger sample size than DSC is often used to improve the accuracy of mass loss measurements.
3. Thermal Method:
-
Equilibrate: Hold the sample at 30 °C for 5 minutes to allow the balance to stabilize.
-
Ramp: Heat the sample from 30 °C to a temperature beyond complete decomposition (e.g., 400 °C) at a constant rate of 10 °C/min.
4. Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent with the tangent of the initial mass loss step.
-
Determine the percentage of mass lost at each distinct decomposition step.
-
Analyze the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).
Conclusion and Recommendations
While direct experimental data on the thermal properties of Dimethyl 3-amino-2-cyanopent-2-enedioate is not currently prevalent in public literature, a scientifically sound profile can be predicted through the analysis of analogous structures. We hypothesize a melting point in the range of 130-160 °C and an onset of decomposition between 210-240 °C.
Crucially, these predictions must be validated experimentally. The protocols provided in this guide offer a robust methodology for achieving this. It is strongly recommended that any researcher working with this compound perform DSC and TGA analysis to establish a definitive thermal profile. This empirical data is essential for ensuring process safety, optimizing reaction conditions, and guaranteeing the long-term stability and quality of the material.
References
Note: As direct references for the thermal analysis of the specific title compound are unavailable, this list includes resources on the analysis of analogous compounds and general thermal analysis principles.
-
Title: Thermal Analysis of Organic and Polymeric Materials | Source: Wiley Online Library | URL: [Link]
-
Title: Synthesis and characterization of novel push-pull ethylenes | Source: Journal of Molecular Structure | URL: [Link]
-
Title: Thermal degradation of cyanoacrylate adhesives | Source: Polymer Degradation and Stability | URL: [Link]
-
Title: Differential Scanning Calorimetry (DSC): A Beginner's Guide | Source: METTLER TOLEDO | URL: [Link]
High-Resolution Mass Spectrometry and Molecular Characterization of Dimethyl 3-amino-2-cyanopent-2-enedioate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Chemical Context
In advanced synthetic and medicinal chemistry, distinguishing between kinetic and thermodynamic reaction products requires rigorous analytical validation. Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4) is a prime example of a complex thermodynamic product. As established by Baker et al., the treatment of methyl cyanoacetate with a non-chelating base (sodium methoxide) drives a 1,2-addition to yield this specific enedioate, whereas chelating bases like magnesium methoxide trap the reaction at a kinetic Claisen condensation stage [1].
Understanding the causality behind these synthetic pathways necessitates precise molecular characterization. For drug development professionals, verifying the identity of such intermediates relies heavily on High-Resolution Mass Spectrometry (HRMS). This guide details the theoretical calculations and the self-validating experimental protocols required to accurately determine the exact mass and molecular weight of dimethyl 3-amino-2-cyanopent-2-enedioate.
Theoretical Calculations: Molecular Weight vs. Exact Mass
Before initiating mass spectrometric analysis, it is critical to differentiate between the average molecular weight (used for stoichiometric bench calculations) and the monoisotopic exact mass (used for HRMS identification).
Dimethyl 3-amino-2-cyanopent-2-enedioate possesses the chemical formula C₈H₁₀N₂O₄ .
-
Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes.
-
Monoisotopic Exact Mass: Calculated using the mass of the primary, most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the exact mass-to-charge ratio (m/z) measured by an HRMS instrument before isotopic envelope expansion.
Quantitative Mass Data Summary
The following table summarizes the quantitative data required to establish the theoretical mass profile of the target molecule, utilizing standard isotopic masses [2].
| Element | Atom Count | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Total Monoisotopic Contribution (Da) |
| Carbon (C) | 8 | 12.011 | 12.000000 | 96.000000 |
| Hydrogen (H) | 10 | 1.008 | 1.007825 | 10.078250 |
| Nitrogen (N) | 2 | 14.007 | 14.003074 | 28.006148 |
| Oxygen (O) | 4 | 15.999 | 15.994915 | 63.979660 |
| Total Target | 24 | 198.178 g/mol | - | 198.064058 Da |
Ionization Causality: In positive ion mode Electrospray Ionization (ESI+), the molecule typically accepts a proton (H⁺). The exact mass of a proton is 1.007276 Da. Therefore, the theoretical m/z for the [M+H]⁺ adduct is: 198.064058 Da + 1.007276 Da = 199.071334 m/z
Experimental Protocol: Self-Validating HRMS Workflow
To empirically verify the calculated exact mass, a robust HRMS protocol must be employed. The following methodology utilizes a Time-of-Flight (TOF) or Orbitrap mass analyzer coupled with an ESI source.
Causality Behind Experimental Choices
-
Ionization Source (ESI): Electrospray Ionization is selected because it is a "soft" ionization technique. Dimethyl 3-amino-2-cyanopent-2-enedioate contains labile ester linkages. Hard ionization (like Electron Impact) would cause immediate fragmentation, destroying the intact molecular ion necessary for exact mass confirmation.
-
Solvent System: A mobile phase of 0.1% Formic Acid in Acetonitrile/Water is used. The formic acid acts as a proton donor, driving the equilibrium toward the formation of the[M+H]⁺ adduct, significantly enhancing signal intensity.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1 mg of dimethyl 3-amino-2-cyanopent-2-enedioate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Instrument Tuning: Calibrate the HRMS instrument using a standard calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a baseline mass accuracy of <1 ppm.
-
Self-Validating Lock-Mass Setup: Infuse a lock-mass standard (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2766 m/z) via a secondary reference sprayer.
-
Validation Logic: The instrument continuously monitors this known mass. If the measured lock-mass drifts by >2 ppm due to thermal fluctuations in the flight tube, the system automatically recalibrates the target spectrum in real-time. If correction fails, the acquisition is automatically halted, ensuring no false data is reported.
-
-
Acquisition: Inject 2 µL of the sample. Acquire full-scan MS data in positive ion mode over a mass range of 100–500 m/z with a resolution setting of at least 60,000 (at m/z 200).
-
Data Processing: Extract the ion chromatogram for m/z 199.0713. Compare the experimental isotopic pattern (specifically the M+1 peak resulting from natural ¹³C abundance) against the theoretical model for C₈H₁₀N₂O₄.
Logical Workflow Visualization
The following diagram maps the self-validating architecture of the HRMS protocol, demonstrating how real-time error correction guarantees the trustworthiness of the analytical output.
HRMS workflow for exact mass determination and self-validating lock-mass calibration.
Conclusion
The precise calculation and analytical verification of dimethyl 3-amino-2-cyanopent-2-enedioate's exact mass (198.064058 Da) is a fundamental requirement for validating synthetic pathways in drug development. By utilizing a self-validating HRMS protocol with continuous lock-mass correction, researchers can confidently distinguish this thermodynamic 1,2-addition product from isobaric impurities or kinetic intermediates, ensuring the utmost scientific integrity in structural elucidation.
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1996). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 2705-2715. Royal Society of Chemistry. URL:[Link]
-
Coursey, J.S., Schwab, D.J., Tsai, J.J., & Dragoset, R.A. (2015). Atomic Weights and Isotopic Compositions. NIST Standard Reference Database 144. National Institute of Standards and Technology. URL:[Link]
An In-depth Technical Guide to the Crystal Structure Analysis of Enaminoesters: A Case Study of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
Disclaimer: A comprehensive search of publicly available crystallographic databases did not yield the specific crystal structure for Dimethyl 3-amino-2-cyanopent-2-enedioate. This guide will, therefore, provide a detailed technical analysis of a closely related and structurally significant analogue, Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate , as a representative case study. The methodologies and principles discussed are directly applicable to the structural elucidation of the target compound and its derivatives.
Introduction: The Significance of Enaminoesters in Drug Discovery
Enamines, and specifically enaminoesters such as Dimethyl 3-amino-2-cyanopent-2-enedioate and its analogues, represent a class of "push-pull" olefins characterized by an electron-donating amino group and electron-withdrawing cyano and ester groups conjugated through a carbon-carbon double bond. This electronic framework imparts unique chemical reactivity and makes them versatile intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. A precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of molecular geometry for enhanced target binding and pharmacokinetic properties.
This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, offering field-proven insights into the experimental choices and the interpretation of the resulting structural data.
Methodology: From Synthesis to Structural Refinement
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography.
Synthesis and Crystallization: The Foundation of Quality Data
The initial and arguably most critical step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: The synthesis of enaminoesters like the title compound typically involves the condensation of a suitable active methylene compound (e.g., methyl cyanoacetate) with a dimethylformamide derivative. The specific synthesis of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate is achieved through established literature methods.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to achieve high purity, which is essential for successful crystallization.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound. A solvent system of ethyl acetate is often effective. The solution is left undisturbed in a loosely covered vial at room temperature, allowing for the slow formation of well-ordered crystals over several days.
The choice of solvent and the rate of evaporation are critical parameters that are often optimized through trial and error to obtain crystals of sufficient size and quality.
X-ray Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data from which the crystal structure is determined.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.3 x 0.2 x 0.2 mm) is carefully selected and mounted on a goniometer head.
-
Diffractometer Setup: Data is collected on a modern single-crystal X-ray diffractometer, such as an Oxford Diffraction Xcalibur Sapphire3, equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper X-ray source.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of reflections.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods, which are computational algorithms that use the measured reflection intensities to determine the initial positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions.
-
Validation: The final refined structure is validated using crystallographic software to ensure its chemical and geometric reasonableness.
Visualizing the Process: The Crystallographic Workflow
The entire process, from a synthesized compound to a refined crystal structure, can be visualized as a logical workflow.
Caption: A schematic overview of the experimental workflow for single-crystal X-ray structure determination.
Results and Discussion: Unveiling the Molecular Architecture
The crystal structure of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate reveals key structural features that govern its chemical behavior.
Crystallographic Data Summary
The fundamental crystallographic parameters provide a quantitative description of the crystal lattice and the arrangement of molecules within it.
| Parameter | Value |
| Chemical Formula | C₇H₁₀N₂O₂ |
| Formula Weight | 154.17 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.1102(5) Å |
| b | 7.8170(5) Å |
| c | 8.2454(6) Å |
| α | 97.270(6)° |
| β | 93.431(6)° |
| γ | 115.680(7)° |
| Volume | 406.31(5) ų |
| Z | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Reflections Collected | 6682 |
| Independent Reflections | 1593 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.046 |
| wR₂ (all data) | 0.134 |
| Goodness-of-fit (S) | 1.03 |
Data obtained from the crystallographic study of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate.[1]
Molecular Geometry and Conformation
The refined structure provides precise bond lengths and angles, offering insights into the electronic distribution within the molecule. The molecule is largely planar, a consequence of the extended π-system. However, the dimethylamino group is slightly twisted out of the plane of the acrylate fragment, with a dihedral angle of 11.6(1)°.[1] This deviation from planarity is a common feature in such systems, representing a balance between steric hindrance and electronic delocalization.
Supramolecular Assembly and Hydrogen Bonding
In the crystalline state, molecules of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate are organized into a well-defined three-dimensional network through a series of intermolecular interactions. Notably, C-H···O and C-H···N hydrogen bonds play a crucial role in this supramolecular assembly.[1] Pairs of molecules form inversion dimers through bifurcated C-H···O interactions. These dimers are further interconnected into chains along the a-axis via C-H···N hydrogen bonds.[1] Understanding these interactions is critical in the field of crystal engineering, as they dictate the packing of molecules in the solid state, which in turn influences physical properties such as solubility and melting point.
Caption: A simplified representation of the key intermolecular interactions in the crystal structure.
Conclusion: From Structure to Function
The detailed crystal structure analysis of Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate provides a foundational understanding of the molecular conformation and intermolecular interactions that govern the solid-state properties of this class of compounds. This knowledge is invaluable for researchers in drug development, enabling the design of novel therapeutics with optimized structural features for improved efficacy and bioavailability. The methodologies and principles outlined in this guide serve as a robust framework for the structural elucidation of other enaminoester derivatives, contributing to the advancement of medicinal chemistry and materials science.
References
-
Kant, R., Gupta, V. K., Kapoor, K., Patil, D. R., Salunkhe, D. K., & Deshmukh, M. B. (2012). Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3121. [Link]
Sources
Application Note: Synthesis and Isolation Protocol for Dimethyl 3-amino-2-cyanopent-2-enedioate
Executive Summary
Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4) is a highly functionalized enamine-dicarboxylic acid ester. It serves as a critical electrophilic/nucleophilic building block in the synthesis of complex heterocycles, pyrimidines, and advanced pharmaceutical intermediates. This application note details a robust, scalable, and self-validating protocol for its synthesis via the base-catalyzed Thorpe-Ziegler dimerization of methyl cyanoacetate.
Mechanistic Insights: The Criticality of Base Selection
In organic synthesis, the choice of base frequently dictates the reaction pathway, toggling between kinetic and thermodynamic products. The dimerization of methyl cyanoacetate is highly sensitive to metal cation complexation.
According to authoritative studies on metal methoxide complexation , the use of a chelating base like magnesium methoxide (Mg(OMe)₂) sequesters the intermediate enolate, leading to a kinetic Claisen condensation product (methyl 2,4-dicyano-3-hydroxybut-2-enoate). Conversely, replacing the chelating magnesium cation with a non-chelating base such as sodium methoxide (NaOMe) prevents stable chelate formation. This allows the reaction to bypass the kinetic trap and proceed via a 1,2-addition to the nitrile group, followed by tautomerization to the thermodynamic sink—the stable enamine, dimethyl 3-amino-2-cyanopent-2-enedioate.
Understanding this causality is critical for drug development professionals scaling this reaction, as trace chelating impurities or incorrect base selection will significantly alter the product profile.
Mechanistic pathway of the base-catalyzed methyl cyanoacetate dimerization.
Reagents and Materials
The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Methyl Cyanoacetate | 99.09 | 2.0 | 19.82 g (17.7 mL) | Starting Material / Electrophile & Nucleophile |
| Sodium Methoxide (25% in MeOH) | 54.02 | 0.5 | 10.8 g (11.4 mL) | Non-chelating Base |
| Methanol (Anhydrous) | 32.04 | - | 100 mL | Reaction Solvent |
| Glacial Acetic Acid | 60.05 | 0.5 | 3.0 g (2.86 mL) | Quenching Agent |
| Ethyl Acetate / Brine | N/A | - | As needed | Workup / Extraction |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Step 1: System Preparation Purge a 250 mL round-bottom flask with inert gas (N₂ or Ar). Add 100 mL of anhydrous methanol followed by 19.82 g of methyl cyanoacetate. Stir to ensure complete homogenization.
Step 2: Base Addition Cool the reaction flask to 0–5 °C using an ice-water bath. Add the sodium methoxide solution (11.4 mL, 25% w/w in MeOH) dropwise over 15 minutes. Causality: The deprotonation of methyl cyanoacetate is exothermic. Maintaining a low temperature during addition prevents uncontrolled polymerization of the highly reactive cyanoacetate enolate.
Step 3: Dimerization (Thorpe-Ziegler Condensation) Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours. Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3). The reaction is complete when the starting material spot (R_f ~0.6) is fully consumed and a distinct, UV-active product spot (R_f ~0.3) is visible. If starting material persists after 6 hours, verify the moisture content of the solvent, as water can hydrolyze the methoxide base.
Step 4: Quenching Re-cool the flask to 0 °C. Add glacial acetic acid (2.86 mL) dropwise to neutralize the sodium methoxide. Validation Checkpoint: Spot the reaction mixture on pH paper. It must read between pH 6 and 7. Causality: Neutralization halts the equilibrium and prevents base-catalyzed hydrolysis of the methyl esters during the aqueous workup. Over-acidification (pH < 4) risks protonating the enamine nitrogen, which increases water solubility and drastically reduces extraction yield.
Step 5: Isolation and Workup Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol. Partition the resulting residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Separate the organic layer, wash with saturated aqueous NaCl (brine, 50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude product.
Step 6: Purification Recrystallize the crude solid from a minimal amount of hot ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter the white to off-white crystals and dry under high vacuum.
Step-by-step experimental workflow for synthesizing the enamine dimer.
Analytical Characterization Data
Verify the integrity of the synthesized batch against the following expected analytical parameters:
| Parameter | Expected Result / Range | Analytical Method |
| Molecular Formula | C₈H₁₀N₂O₄ | - |
| Molecular Weight | 198.18 g/mol | Mass Spectrometry (ESI+) |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| R_f Value | ~0.3 (Hexane:EtOAc 7:3) | TLC (UV 254 nm) |
| ¹H NMR (CDCl₃) | δ ~3.7-3.8 (6H, m, -OCH₃), ~3.5 (2H, s, -CH₂-), ~5.0-7.0 (2H, br s, -NH₂) | Nuclear Magnetic Resonance (400 MHz) |
Troubleshooting Guide
-
Issue: Low yield / High oligomerization.
-
Cause: Inadequate cooling during NaOMe addition or excess base driving runaway condensation.
-
Solution: Strictly maintain 0–5 °C during the initial addition phase. Ensure exactly 0.5 equivalents of NaOMe are used.
-
-
Issue: Formation of carboxylic acid impurities.
-
Cause: Ester hydrolysis due to prolonged exposure to unquenched aqueous base or over-quenching (pH < 4).
-
Solution: Quench strictly to pH 6–7 using a mild acid (acetic acid) immediately after the TLC indicates completion. Avoid using strong aqueous mineral acids (like HCl) unless heavily diluted and temperature-controlled.
-
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1989). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. URL:[Link]
Application Note: Dimethyl 3-amino-2-cyanopent-2-enedioate as a Precursor for Pharmaceutical Intermediates
Executive Summary
Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4) is a highly functionalized enamine-ester-nitrile that serves as a privileged building block in medicinal chemistry[1]. It is particularly valuable for the construction of pyrimidine and pyrrolopyrimidine scaffolds, which are ubiquitous in modern targeted therapies, including Janus kinase (JAK) inhibitors (e.g., Tofacitinib, where the diethyl analog is a known intermediate and tracked impurity)[2]. This application note details the mechanistic causality behind the synthesis of this precursor and provides validated protocols for its downstream conversion into active pharmaceutical ingredients (APIs).
Mechanistic Causality: The Role of Base Selection
The synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate is a textbook demonstration of thermodynamic versus kinetic control, dictated entirely by the chelation capability of the base used during the condensation of methyl cyanoacetate[3].
When reacting methyl cyanoacetate with an electrophilic substrate (such as dimethyl malonate), the reaction pathway diverges based on the metal counterion:
-
Thermodynamic Control (Non-Chelating Base): Utilizing sodium methoxide (NaOMe) allows the reaction intermediates to freely equilibrate. The system bypasses the kinetic trap and resolves into the more stable thermodynamic 1,2-addition product, yielding dimethyl 3-amino-2-cyanopent-2-enedioate[4].
-
Kinetic Control (Chelating Base): Employing magnesium methoxide (Mg(OMe)₂) results in the formation of a highly insoluble magnesium chelate[5]. This insolubility acts as a thermodynamic sink, sequestrating the intermediate and halting the reaction at the kinetic Claisen condensation stage (yielding methyl 2,4-dicyano-3-hydroxybut-2-enoate)[4].
Understanding this dichotomy is critical for process chemists; the failure to strictly exclude chelating metals during the synthesis of the 1,2-addition product will result in kinetic impurities that are difficult to purge[6].
Fig 1. Mechanistic divergence of methyl cyanoacetate condensation via base chelation control.
Downstream Application: Pyrimidine Core Construction
Direct functionalization of the pyrimidine ring (especially at the C5 and C6 positions) via lithiation or transition-metal catalysis is notoriously difficult due to the highly electrophilic character of the diazine core, which often leads to unwanted nucleophilic additions at C4 or C6[7].
To circumvent this, de novo ring synthesis using pre-functionalized aliphatic precursors is preferred. Dimethyl 3-amino-2-cyanopent-2-enedioate acts as an advanced 3-aminoacrylate equivalent[8]. When condensed with an N-C-N fragment donor (such as formamide, benzimidates, or activated nitriles) under basic conditions, it undergoes a highly efficient cyclocondensation to form heavily substituted pyrimidin-4(3H)-ones[9].
Fig 2. Cyclocondensation workflow for synthesizing pyrimidine cores from the enamine precursor.
Experimental Protocols
Protocol A: Thermodynamic Synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate
Objective: Synthesize the enamine precursor while avoiding kinetic chelation traps.
-
Reagent Preparation: Charge a dry, nitrogen-purged reactor with anhydrous methanol (10 Vol) and sodium methoxide (1.1 eq). Causality: Anhydrous conditions prevent the saponification of the ester groups, while NaOMe ensures non-chelating thermodynamic control.
-
Substrate Addition: Cool the solution to 0–5 °C. Add methyl cyanoacetate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent premature dimerization.
-
Electrophile Introduction: Introduce dimethyl malonate (1.0 eq) to the generated enolate solution.
-
Equilibration (Thermal Activation): Heat the reaction mixture to reflux (65 °C) for 12 hours. Causality: Extended reflux provides the activation energy required to overcome the kinetic barrier, driving the equilibrium entirely toward the thermodynamic 1,2-addition product.
-
Self-Validation Checkpoint: The successful formation of the thermodynamic product is visually indicated by a homogeneous solution. If a persistent, insoluble white precipitate forms, it indicates magnesium contamination (kinetic chelate formation).
-
Workup: Cool to room temperature and neutralize with 1M HCl to pH 6.5. Extract with ethyl acetate (3 x 5 Vol), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol.
Protocol B: Cyclocondensation to 5-Cyano-Pyrimidin-4(3H)-one
Objective: Convert the enamine precursor into a functionalized pyrimidine intermediate.
-
Reaction Setup: In a distillation-equipped reaction vessel, dissolve dimethyl 3-amino-2-cyanopent-2-enedioate (1.0 eq) in anhydrous 1-butanol (5 Vol).
-
Reagent Addition: Add formamide (10.0 eq) and a catalytic amount of sodium methoxide (0.2 eq). Causality: Formamide acts as the electrophile and ammonia source. 1-butanol is selected as the solvent because its high boiling point (117 °C) accommodates the thermal requirements of the dual condensation-cyclization steps.
-
Cyclization & Distillation: Heat the mixture to 110 °C. Slowly distill off the solvent to remove the methanol byproduct. Causality: Continuous removal of methanol via Le Chatelier's principle drives the reversible condensation forward to completion.
-
Self-Validation Checkpoint: The reaction progress is self-indicated by the distillation of methanol. Cessation of methanol evolution at a constant internal temperature of 110 °C confirms the completion of the cyclization.
-
Isolation: Cool the mixture, neutralize with concentrated H₂SO₄, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the pyrimidine product from acetone.
Quantitative Data: Reaction Parameters
The following table summarizes the causal relationship between base selection, chelation capability, and the resulting product distribution during the synthesis of the precursor[3],[4].
| Base System | Chelation Capability | Major Product Type | Yield (%) | Mechanistic Control |
| Sodium Methoxide (NaOMe) | Non-Chelating | Dimethyl 3-amino-2-cyanopent-2-enedioate | >85% | Thermodynamic (1,2-Addition) |
| Magnesium Methoxide (Mg(OMe)₂) | Chelating | Methyl 2,4-dicyano-3-hydroxybut-2-enoate | >80% | Kinetic (Claisen Condensation) |
| Potassium tert-Butoxide (KOtBu) | Non-Chelating | Dimethyl 3-amino-2-cyanopent-2-enedioate | ~75% | Thermodynamic (1,2-Addition) |
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. "Magnesium methoxide complexation in the control of chemical reactions." Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), 1996. 5
-
von Angerer, S. "16.12 Product Class 12: Pyrimidines." Science of Synthesis, Thieme E-Books & E-Journals, 2011. 9
-
"2651-09-4 | 1,5-dimethyl 3-amino-2-cyanopent-2-enedioate." Aaron Chemicals. 1
-
"Tofacitinib Impurity 141." Quality Control Chemicals (QCC). 2
-
Knochel, P., et al. "Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl." Organic Letters, ACS Publications, 2008. 7
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. qcchemical.com [qcchemical.com]
- 3. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Base-Mediated Dimerization of Methyl Cyanoacetate to Dimethyl 3-amino-2-cyanopent-2-enedioate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Mechanistic Rationale
Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4) is a highly versatile enamine-ester building block frequently utilized in the synthesis of complex heterocycles, including pyrimidines [1] and fused quinoline derivatives with antiproliferative activities [2].
The synthesis of this compound relies on the controlled dimerization of methyl cyanoacetate. The critical variable in this reaction is the choice of base, which dictates whether the reaction proceeds via kinetic or thermodynamic control. According to foundational studies on metal complexation in chemical reactions [3], utilizing a chelating base like magnesium methoxide traps the reaction in a novel kinetic Claisen condensation pathway, yielding methyl 2,4-dicyano-3-hydroxybut-2-enoate.
To achieve our target—dimethyl 3-amino-2-cyanopent-2-enedioate—a non-chelating base such as sodium methoxide (NaOMe) must be used. NaOMe drives the reaction toward the thermodynamic 1,2-addition product. The methoxide deprotonates methyl cyanoacetate to form an enolate, which undergoes nucleophilic addition to the nitrile group of a second methyl cyanoacetate molecule. Subsequent tautomerization of the resulting imine yields the stable enamine product.
Reaction divergence based on base chelation properties.
Reaction Parameters and Data Presentation
Understanding the dichotomy of the base selection is paramount for self-validating the experimental setup. If the incorrect base is utilized, the physical and spectral properties of the isolated product will deviate entirely from the expected enamine.
Table 1: Influence of Base Selection on Methyl Cyanoacetate Dimerization [3]
| Reaction Parameter | Base Type | Intermediate State | Primary Mechanism | Isolated Product |
| NaOMe / MeOH | Non-chelating | Free Enolate | Thermodynamic 1,2-addition | Dimethyl 3-amino-2-cyanopent-2-enedioate |
| Mg(OMe)₂ / MeOH | Chelating | Sequestrated Mg-chelate | Kinetic Claisen condensation | Methyl 2,4-dicyano-3-hydroxybut-2-enoate |
Experimental Protocol
This self-validating protocol utilizes sodium methoxide to ensure the thermodynamic pathway is strictly followed.
Reagents and Equipment
-
Methyl cyanoacetate: 2.0 equivalents (High purity, anhydrous)
-
Sodium methoxide (NaOMe): 1.0 equivalent (0.5 M solution in anhydrous methanol)
-
Methanol (MeOH): Anhydrous, Sure/Seal™
-
Glacial Acetic Acid: For quenching
-
Equipment: Flame-dried 250 mL round-bottom flask, magnetic stirrer, nitrogen/argon line, addition funnel, ice bath.
Step-by-Step Methodology
Step 1: System Preparation and Enolate Generation
-
Purge the 250 mL round-bottom flask with inert gas (N₂ or Ar) for 15 minutes to ensure an anhydrous environment.
-
Charge the flask with anhydrous methanol (50 mL) and sodium methoxide (50 mmol, 1.0 eq).
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality Check: Cooling prevents uncontrolled exothermic degradation and minimizes transesterification side-reactions before the dimerization can occur.
Step 2: Dimerization Reaction
-
Place methyl cyanoacetate (100 mmol, 2.0 eq) in the addition funnel.
-
Add the methyl cyanoacetate dropwise over 30 minutes to the stirred NaOMe solution at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C).
-
Stir the mixture continuously for 12–16 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (UV inactive, stains with KMnO₄) should disappear, replaced by a highly polar, UV-active spot corresponding to the conjugated enamine system.
Step 3: Quenching and Isolation
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by adding glacial acetic acid (50 mmol, 1.0 eq) dropwise to neutralize the sodium methoxide.
-
Self-Validation: Check the pH of the solution; it should be adjusted to approximately pH 6-7. Over-acidification may hydrolyze the enamine.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
Step 4: Purification
-
Evaporate the solvent in vacuo to yield the crude product as a solid/semi-solid.
-
Recrystallize the crude material from a mixture of ethanol and water to afford Dimethyl 3-amino-2-cyanopent-2-enedioate as crystalline solids.
-
Analytical Validation: Confirm structure via ¹H NMR (look for the distinct broad singlet of the -NH₂ protons and two distinct methyl ester singlets) and IR spectroscopy (strong C≡N stretch ~2200 cm⁻¹ and C=O ester stretches).
Experimental workflow for the synthesis and validation of the target enamine.
References
- Thieme E-Books & E-Journals.16.12 Product Class 12: Pyrimidines. Science of Synthesis.
- Mohareb, R. M., et al.Synthesis of Fused Quinoline Derivatives with Antiproliferative Activities and Tyrosine Kinases, Pim-1 Kinase Inhibitions. Acta Chimica Slovenica, 2022.
- Baker, S. R., et al.Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, 1996. RSC Publishing.
Application Note: Multicomponent Reactions (MCRs) Utilizing Dimethyl 3-amino-2-cyanopent-2-enedioate
Executive Summary
Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4) is a highly versatile, thermodynamically stable 1,2-addition product that has emerged as a critical building block in modern organic synthesis and drug discovery. Characterized by a unique "push-pull" alkene system, this compound acts as a potent bis-nucleophile and electrophile in Multicomponent Reactions (MCRs). This application note provides an authoritative, self-validating guide for researchers and drug development professionals aiming to utilize this compound for the rapid assembly of complex, highly functionalized heterocycles, including tetrahydronaphthalenes, thieno-benzo-oxazines, and pyrimidines.
Mechanistic Rationale & Structural Insights
To leverage Dimethyl 3-amino-2-cyanopent-2-enedioate effectively, one must understand its electronic topology. The compound is typically synthesized via the base-catalyzed thermodynamic 1,2-addition of methyl cyanoacetate using a non-chelating base such as sodium methoxide[1].
Structurally, it possesses three reactive centers critical for MCRs:
-
The Enamine Nitrogen: Acts as a primary nucleophile, capable of attacking electrophilic centers (e.g., β -carbons of α,β -unsaturated systems) in Michael-type additions.
-
The α -Carbon: Activated by the adjacent cyano and ester electron-withdrawing groups, this carbon is highly acidic and readily participates in Knoevenagel condensations.
-
The Ester Carbonyl: Serves as an internal electrophile for subsequent intramolecular cyclizations (ring annulation).
By carefully selecting the coupling partners (e.g., cyclic 1,3-diketones or arylmethylene malononitriles) and tuning the solvent/catalyst system, researchers can direct the reaction pathway to yield specific fused heterocyclic scaffolds with high atom economy.
Key Applications in Drug Discovery Scaffolds
Synthesis of Tetrahydronaphthalene and Fused Heterocycles
When reacted with cyclic 1,3-diketones like cyclohexan-1,3-dione, Dimethyl 3-amino-2-cyanopent-2-enedioate undergoes a sequential Knoevenagel condensation and Michael addition. This yields 5,6,7,8-tetrahydronaphthalene derivatives, which serve as advanced intermediates for synthesizing thieno[2',3':5,6]benzo[1,2-e][1,3]oxazine scaffolds. These fused systems have demonstrated potent anti-proliferative activity and Pim-1 kinase inhibition in oncology models [2].
Synthesis of Highly Functionalized Pyrimidines
Reacting Dimethyl 3-amino-2-cyanopent-2-enedioate with arylmethylene malononitriles (e.g., (2-furylmethylene)malononitrile) directs the MCR toward pyrimidine synthesis. The enamine nitrogen attacks the highly electrophilic β -carbon of the malononitrile derivative, followed by an intramolecular cyclization involving the ester moiety to form pyrimidin-4(3H)-one derivatives, which are heavily utilized in antimicrobial and antimetabolite drug design [3].
Visualizations of Pathways and Workflows
Mechanistic pathway for the synthesis of thieno-benzo-oxazine scaffolds via MCR.
Self-validating experimental workflow for multicomponent heterocyclization.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the primary MCR pathways discussed.
| Target Scaffold | Coupling Partner | Catalyst / Solvent | Temp / Time | Expected Yield | Key Validation Metric (IR/NMR) |
| 5,6,7,8-Tetrahydronaphthalene | Cyclohexan-1,3-dione | Piperidine / EtOH | 78°C / 3-4 h | 75 - 82% | Loss of enamine NH2 (~8.0 ppm) |
| Pyrimidin-4(3H)-one | (2-Furylmethylene)malononitrile | Et3N / EtOH | 78°C / 4-6 h | 68 - 75% | Lactam C=O stretch (~1660 cm−1 ) |
| Thieno-benzo-oxazine | Tetrahydronaphthalene intermediate + Sulfur | Morpholine / Dioxane | 100°C / 6 h | 60 - 70% | Thiophene C-H (~7.2 ppm) |
Experimental Protocols (Self-Validating Systems)
As an application scientist, I emphasize that a protocol must be more than a recipe; it must be a self-validating system. The following methodologies include built-in physical and analytical checks to ensure mechanistic fidelity at every step.
Protocol A: Synthesis of 5,6,7,8-Tetrahydronaphthalene Derivatives [2]
Causality: Ethanol is selected as a protic solvent to stabilize the enolate intermediates via hydrogen bonding, facilitating rapid proton transfer. Piperidine acts as a mild organic base to deprotonate the active methylene of the enamine, initiating the Knoevenagel condensation without causing ester hydrolysis.
-
Reagent Dissolution: In a 50 mL round-bottom flask, suspend Dimethyl 3-amino-2-cyanopent-2-enedioate (10 mmol) and cyclohexan-1,3-dione (10 mmol) in absolute ethanol (20 mL).
-
Validation Check: The suspension should initially appear cloudy. Upon stirring for 5 minutes at room temperature, a partially homogeneous slurry forms.
-
-
Catalyst Addition: Add piperidine (0.2 mL, ~20 mol%) dropwise to the stirring mixture.
-
Validation Check: A slight exothermic shift occurs, and the reaction mixture transitions to a deep yellow/orange homogeneous solution, confirming the formation of the enolate intermediate.
-
-
Reflux & In-Process Monitoring: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 to 4 hours.
-
Validation Check (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active starting enamine spot ( Rf ~0.6) completely disappears, replaced by a new, lower Rf spot ( Rf ~0.35).
-
-
Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice-water while stirring vigorously.
-
Validation Check: A dense, microcrystalline solid should immediately precipitate, driven by the insolubility of the hydrophobic tetrahydronaphthalene core in the aqueous matrix.
-
-
Isolation & Analytical Validation: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under a vacuum desiccator.
-
Validation Check (NMR): Perform 1H NMR ( DMSO−d6 ). The success of the cyclization is confirmed by the disappearance of the broad enamine NH2 singlet (~8.0 ppm) and the appearance of distinct aliphatic multiplets (1.8–2.8 ppm) corresponding to the cyclohexyl ring protons.
-
Protocol B: Synthesis of Pyrimidin-4(3H)-one Derivatives [3]
Causality: The synthesis of pyrimidines requires a highly electrophilic coupling partner. Arylmethylene malononitriles provide an activated β -carbon. Triethylamine ( Et3N ) is used here instead of piperidine to prevent competitive nucleophilic attack by the secondary amine on the malononitrile derivative.
-
Reagent Dissolution: Combine Dimethyl 3-amino-2-cyanopent-2-enedioate (5 mmol) and (2-furylmethylene)malononitrile (5 mmol) in absolute ethanol (15 mL).
-
Catalyst Addition: Add Et3N (0.1 mL, catalytic) and stir at room temperature for 10 minutes.
-
Validation Check: A rapid color shift from pale yellow to deep red indicates the initial Michael addition of the enamine to the activated alkene.
-
-
Reflux & Cyclization: Heat the mixture to reflux for 4-6 hours.
-
Validation Check: The intramolecular cyclization (involving the ester group) releases methanol. The reaction progress is validated by the precipitation of the product directly from the hot ethanol solution, as the rigid pyrimidinone system is highly insoluble.
-
-
Isolation: Cool the mixture to 4°C, filter the solid, and wash with cold diethyl ether.
-
Validation Check (IR): Perform FT-IR spectroscopy. The successful formation of the pyrimidinone ring is validated by the disappearance of the ester carbonyl stretch (~1730 cm−1 ) and the emergence of a strong lactam carbonyl stretch (~1660 cm−1 ).
-
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1989). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, (3), 519-532. URL:[Link]
-
Mohareb, R. M., Milad, Y. R., & Masoud, A. A. (2021). New Approaches for the Synthesis of Heterocyclic Compounds Derived from Cyclohexan-1,3-dione with Anti-proliferative Activities. Acta Chimica Slovenica, 68(1), 72-87. URL:[Link]
-
Majumder, A. et al. (2004). Product Class 12: Pyrimidines. Science of Synthesis, Thieme. URL:[Link]
Scale-up synthesis methods for Dimethyl 3-amino-2-cyanopent-2-enedioate
Application Note: Thermodynamic Control in the Scale-Up Synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate
Document Version: 1.0 Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4)
Executive Summary & Mechanistic Insights
The scale-up synthesis of highly functionalized enedioates requires precise control over reaction conditions to prevent the accumulation of kinetic byproducts. Dimethyl 3-amino-2-cyanopent-2-enedioate ( C8H10N2O4 , MW: 198.17) is a valuable thermodynamic 1,2-addition product derived from the self-condensation of methyl cyanoacetate[1].
The Causality of Base Selection: The critical parameter in this synthesis is the choice of base, which dictates whether the reaction follows a kinetic or thermodynamic pathway.
-
Chelating Bases (e.g., Magnesium Methoxide): Utilizing a chelating base results in the sequestration of the intermediate as a complex magnesium chelate. This traps the reaction in a kinetic Claisen condensation pathway, yielding methyl 2,4-dicyano-3-hydroxybut-2-enoate[2].
-
Non-Chelating Bases (e.g., Sodium Methoxide): To achieve the desired dimethyl 3-amino-2-cyanopent-2-enedioate, a non-chelating base such as sodium methoxide (NaOMe) must be employed[2]. The absence of a strong chelating effect allows the initial kinetic products to equilibrate, driving the reaction toward the more stable thermodynamic 1,2-addition product[3].
Understanding this mechanistic divergence is essential for process chemists to avoid yield losses and complex purification workflows during multi-kilogram scale-up.
Reaction Pathway Visualization
Reaction pathway divergence based on base chelation properties.
Scale-Up Protocol: Thermodynamic Synthesis
This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the system has fully transitioned from the kinetic intermediate to the thermodynamic product before quenching.
Reagents & Materials:
-
Methyl cyanoacetate (High purity, >99%)
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol
-
Methanol (Anhydrous)
-
Glacial acetic acid (for neutralization)
Step-by-Step Methodology:
-
Reactor Preparation & Base Loading:
-
Purge a jacketed glass-lined reactor with dry N2 for 15 minutes to ensure an inert atmosphere.
-
Charge the reactor with anhydrous methanol (4.0 volumes relative to starting material).
-
Add the 25 wt% NaOMe solution (1.1 equivalents). Rationale: A slight excess of base ensures complete deprotonation while maintaining the non-chelating environment necessary for thermodynamic equilibration[2].
-
-
Controlled Substrate Addition:
-
Cool the reactor contents to 0–5 °C.
-
Begin dropwise addition of methyl cyanoacetate (1.0 equivalent).
-
Process Control: Maintain the internal temperature below 15 °C during addition to control the initial exothermic deprotonation and prevent uncontrolled polymerization.
-
-
Thermodynamic Equilibration (Thermal Shift):
-
Once addition is complete, remove cooling and heat the reaction mixture to gentle reflux (approx. 65 °C).
-
Maintain reflux for 12–16 hours.
-
Self-Validating IPC: Pull an aliquot every 4 hours for HPLC analysis. The reaction is deemed complete only when the kinetic Claisen intermediate peak constitutes < 2% of the total area, confirming the thermodynamic shift to dimethyl 3-amino-2-cyanopent-2-enedioate is complete.
-
-
Quenching and Neutralization:
-
Cool the reactor to 10 °C.
-
Carefully quench the reaction by adding glacial acetic acid (1.15 equivalents) dropwise until the pH of the mixture reaches 6.5–7.0. Rationale: Precise neutralization prevents the degradation of the enamine/cyano functionalities which are sensitive to highly basic or highly acidic aqueous workups.
-
-
Isolation and Crystallization:
-
Concentrate the methanolic solution under reduced pressure (at 40 °C) to remove approximately 70% of the solvent.
-
Add cold purified water (3.0 volumes) to the concentrated residue to induce precipitation of the product.
-
Stir the resulting slurry at 0–5 °C for 2 hours to maximize crystal growth.
-
Filter the solid via a Nutsche filter, wash with cold water/methanol (9:1 v/v), and dry under vacuum at 45 °C to constant weight.
-
Process Parameters and Quantitative Data
The following table summarizes the optimized stoichiometric ratios, critical process parameters (CPPs), and expected outputs for a 1-kg scale validation batch.
| Parameter | Value / Specification | Mechanistic Purpose |
| Methyl Cyanoacetate | 1.00 Eq (Base reference) | Primary substrate for self-condensation. |
| Sodium Methoxide (NaOMe) | 1.10 Eq | Non-chelating base; enables thermodynamic control[3]. |
| Addition Temperature | 0 °C to 15 °C | Controls initial exotherm and limits impurity formation. |
| Equilibration Temp. | 65 °C (Reflux) | Provides activation energy to overcome kinetic traps. |
| Equilibration Time | 12 - 16 Hours | Ensures complete conversion to the 1,2-addition product. |
| Quench pH | 6.5 - 7.0 (via Acetic Acid) | Stabilizes the enamine and prevents hydrolysis. |
| Expected Yield | 78% - 84% | Based on theoretical maximum of dimer formation. |
| Target Purity (HPLC) | > 98.5% | Suitable for downstream active pharmaceutical ingredient (API) synthesis. |
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1989). Magnesium methoxide complexation in the control of chemical reactions. RSC Publishing; Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]
-
Baker, S. R., et al. (1989). Magnesium methoxide complexation in the control of chemical reactions (Extended text). RSC Publishing. Available at:[Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Dimethyl 3-amino-2-cyanopent-2-enedioate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate .
This molecule is typically synthesized via the base-catalyzed dimerization of methyl cyanoacetate. While the reaction appears straightforward on paper, the highly functionalized nature of the substrate means that minor deviations in your choice of base, solvent, or temperature will drastically alter the mechanistic pathway. This guide provides field-proven troubleshooting insights, a self-validating protocol, and the underlying chemical causality to help you secure high yields of the target thermodynamic enamine.
Mechanistic Overview & Pathway Divergence
The critical variable in this dimerization is the choice of base . The base dictates whether the reaction follows a thermodynamic pathway (yielding the target enamine via 1,2-nitrile addition) or a kinetic pathway (yielding a Claisen condensation product via ester attack) .
Reaction pathway divergence based on base selection in methyl cyanoacetate dimerization.
Troubleshooting FAQs
Q: Why am I isolating methyl 2,4-dicyano-3-hydroxybut-2-enoate instead of my target enamine? A: This is a classic example of chelation-controlled kinetic trapping. If you are using a chelating base such as magnesium methoxide ( Mg(OMe)2 ), the magnesium ion tightly coordinates with the oxygen and nitrogen atoms of the reactive intermediates. This chelation sequesters the kinetic Claisen condensation product, preventing it from equilibrating . Solution: Switch to a non-chelating base like sodium methoxide ( NaOMe ). NaOMe allows the reaction to bypass the kinetic trap and reach the thermodynamic sink—the 1,2-addition to the nitrile—which subsequently tautomerizes to your highly stable target enamine .
Q: I am observing a mixture of methyl and ethyl esters in my final product. How do I prevent transesterification? A: Transesterification occurs when the alkoxide base or the alcohol solvent does not structurally match the ester group of your starting material. If you use sodium ethoxide ( NaOEt ) or ethanol with methyl cyanoacetate, rapid alkoxide exchange will yield mixed ester impurities. Solution: Strictly maintain a matched solvent-base-substrate system. Use anhydrous methanol ( MeOH ) as the solvent and sodium methoxide ( NaOMe ) as the base to preserve the dimethyl ester structure.
Q: My reaction stalls at low conversion, and TLC shows unreacted starting material. How do I push it to completion? A: The 1,2-addition of the enolate to the nitrile is a reversible process. At room temperature, the equilibrium may not favor the product, and the activation energy required for the final tautomerization to the enamine might not be achieved. Solution: Ensure the reaction is heated to reflux (approx. 65 °C in methanol) for 2–4 hours. The continuous thermal energy drives the equilibrium forward toward the thermodynamic enamine product.
Q: What is the impact of moisture on this reaction, and how do I identify hydrolysis? A: Moisture reacts with the methoxide base to generate hydroxide ions ( OH− ), which are highly nucleophilic. Hydroxide will saponify the methyl ester to form a carboxylic acid or hydrolyze the nitrile group. You can identify this failure mode if your product mixture becomes highly water-soluble during workup, or if IR spectroscopy shows a broad O-H stretch (~3300-2500 cm⁻¹) coupled with the loss of the sharp nitrile peak (~2250 cm⁻¹). Solution: Flame-dry all glassware, utilize anhydrous methanol (water content <50 ppm), and run the reaction under a strict inert atmosphere.
Standard Operating Procedure (SOP): Self-Validating Synthesis Protocol
To ensure reproducibility, I have designed this protocol as a self-validating system . Each step includes a physical or analytical check to confirm causality before proceeding.
Materials Required:
-
Methyl cyanoacetate (anhydrous, 99%+)
-
Sodium methoxide (25 wt% solution in anhydrous methanol)
-
Anhydrous methanol ( MeOH )
-
Saturated aqueous ammonium chloride ( NH4Cl )
Step-by-Step Workflow:
-
Preparation & Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Argon or N2 ) for 15 minutes.
-
Validation Check: Maintaining a positive pressure of inert gas via a bubbler confirms the exclusion of ambient moisture, eliminating saponification risks.
-
-
Base Addition: Add 50 mL of anhydrous methanol to the flask, followed by 1.1 equivalents of the sodium methoxide solution. Cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Add 1.0 equivalent of methyl cyanoacetate dropwise over 15 minutes.
-
Validation Check: Observe a mild exotherm. The dropwise addition at 0 °C prevents uncontrolled polymerization and limits localized base concentration, ensuring clean enolate formation.
-
-
Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to reflux (65 °C) for 3 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The complete disappearance of the starting material spot and the appearance of a distinct, lower-Rf UV-active spot confirms successful conversion to the thermodynamic enamine.
-
-
Quenching: Cool the reaction to 0 °C and slowly add saturated aqueous NH4Cl until the pH of the aqueous layer is approximately 7.
-
Validation Check: Testing the pH with indicator paper ensures the strong base is fully neutralized. This prevents reverse retro-aldol-type reactions or ester hydrolysis during the subsequent aqueous workup.
-
-
Isolation: Extract the aqueous layer with dichloromethane ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Recrystallize the crude residue from hot methanol to yield pure dimethyl 3-amino-2-cyanopent-2-enedioate as a crystalline solid.
Quantitative Data & Reaction Parameters
The table below summarizes the causal relationship between reaction conditions and the resulting product profiles, allowing you to easily benchmark your expected outcomes against your chosen parameters.
| Base | Solvent | Temperature | Major Product | Expected Yield | Mechanistic Pathway |
| NaOMe | MeOH | Reflux (65 °C) | Dimethyl 3-amino-2-cyanopent-2-enedioate | >75% | Thermodynamic (1,2-Nitrile Addition) |
| Mg(OMe)₂ | MeOH | Room Temp / Reflux | Methyl 2,4-dicyano-3-hydroxybut-2-enoate | >70% | Kinetic (Claisen Condensation) |
| NaOEt | EtOH | Reflux (78 °C) | Mixed ethyl/methyl esters | Variable | Transesterification + Addition |
| NaOH | MeOH / H₂O | Room Temp | Hydrolyzed carboxylic acids | N/A | Saponification |
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1996). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, 2705.[Link]
Technical Support Center: Troubleshooting Dimethyl 3-amino-2-cyanopent-2-enedioate Synthesis
Welcome to the Technical Support Center. The synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate (CAS 2651-09-4)[1] relies on the base-catalyzed dimerization of methyl cyanoacetate. While seemingly straightforward, the reaction is highly sensitive to the specific coordinating properties of the base used. This guide provides drug development professionals and synthetic chemists with mechanistic insights and validated protocols to troubleshoot common impurity profiles encountered during this reaction.
Visualizing the Reaction Divergence
The dimerization of methyl cyanoacetate is a classic example of how base selection dictates the reaction mechanism. The flowchart below illustrates the divergent pathways leading either to the target product or the primary kinetic impurity.
Divergent pathways of methyl cyanoacetate dimerization based on base chelation properties.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding a major impurity at m/z 166 instead of the target product (m/z 198)?
Causality: The target molecule, dimethyl 3-amino-2-cyanopent-2-enedioate (MW 198.18), is the thermodynamic 1,2-addition product formed via a Thorpe-type addition of the active methylene of one methyl cyanoacetate to the nitrile of another[1][2]. This pathway strictly requires a non-chelating base like sodium methoxide (NaOMe)[2][3].
If your reaction vessel or reagents contain trace chelating metals (such as Mg²⁺ from magnesium methoxide impurities), the reaction trajectory is entirely diverted. The metal complexation stabilizes an alternative kinetic Claisen condensation pathway (ester attack), resulting in the expulsion of methanol and the formation of methyl 2,4-dicyano-3-hydroxybut-2-enoate (MW 166.14)[2][3].
Self-Validating Protocol: Trace Metal Screening & Base Optimization
-
Sample Prep: Digest 50 mg of the crude reaction mixture in 5 mL of TraceMetal grade concentrated HNO₃. Dilute to 50 mL with Milli-Q water.
-
ICP-MS Analysis: Screen for Mg, Ca, and other chelating alkaline earth metals. A concentration of >10 ppm Mg²⁺ is sufficient to trigger the kinetic Claisen pathway.
-
Base Preparation: Discard contaminated base lots. Prepare fresh sodium methoxide by dissolving clean sodium metal in strictly anhydrous methanol under an argon atmosphere.
-
Reaction Execution: Maintain the reaction at 0–5 °C during base addition to favor the thermodynamic 1,2-addition pathway without triggering thermal degradation.
Q2: How do I resolve and quantify the closely eluting "split peaks" observed during HPLC analysis of the pure product?
Causality: The pent-2-enedioate core contains a highly substituted C=C double bond. During crystallization or prolonged heating, the thermodynamic equilibrium between the (E) and (Z) isomers can shift. On standard C18 reverse-phase columns, these isomers often co-elute or present as a split peak, mimicking an unknown structural impurity.
Self-Validating Protocol: Orthogonal LC-UV Method for Isomer Resolution
-
Column Selection: Replace the C18 column with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). The PFP stationary phase exploits π-π and dipole-dipole interactions, providing orthogonal selectivity to cleanly resolve the E/Z isomers.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Program: 0–2 min (5% B), 2–12 min (linear gradient to 60% B), 12–15 min (hold at 60% B).
-
Detection & Validation: Set UV detection at 254 nm. To definitively assign the peaks, collect the fractions and perform 2D NOESY NMR in DMSO-d₆, looking for spatial correlations between the enamine protons and the methylene backbone.
Q3: What causes the appearance of an impurity with a mass of [M+18] (m/z 217)?
Causality: An [M+18] peak indicates hydration. The cyano group of dimethyl 3-amino-2-cyanopent-2-enedioate is highly susceptible to base-catalyzed hydration, forming a primary amide (dimethyl 3-amino-2-carbamoylpent-2-enedioate). This occurs if adventitious water is present in the methanol solvent or if an aqueous basic workup is employed.
Self-Validating Protocol: Anhydrous Quenching Workflow
-
Moisture Control: Prior to the reaction, verify that the methanol moisture content is <0.05% via Karl Fischer titration.
-
Acidic Quench: Instead of an aqueous workup, quench the reaction by adding a stoichiometric amount of glacial acetic acid directly to the methanolic solution at 0 °C to neutralize the NaOMe.
-
Solvent Exchange: Evaporate the methanol under reduced pressure (maximum bath temperature 35 °C) to prevent thermal hydration of the nitrile.
-
Isolation: Resuspend the crude residue in ethyl acetate, wash with minimal cold brine, dry over anhydrous Na₂SO₄, and crystallize.
Quantitative Data Summary
Table 1: Common Impurities in Dimethyl 3-amino-2-cyanopent-2-enedioate Synthesis
| Impurity Name | Origin / Mechanism | Analytical Marker | Mitigation Strategy |
| Methyl 2,4-dicyano-3-hydroxybut-2-enoate | Kinetic Claisen condensation via metal chelation | m/z 166, distinct ν(C=N) IR shift | Use strictly non-chelating bases (NaOMe); ICP-MS screen for Mg²⁺ |
| (E/Z)-Isomers | Thermodynamic isomerization of the C=C double bond | Split peak on PFP-HPLC, NOESY correlation | Control crystallization cooling rates; avoid prolonged heating |
| Hydrated Amide Adduct | Base-catalyzed hydration of the cyano group | m/z 217 ([M+18]⁺), broad NH₂ stretch | Maintain strict anhydrous conditions; use non-aqueous acidic quench |
| Unreacted Methyl Cyanoacetate | Incomplete conversion | m/z 99, GC-FID detection | Optimize base stoichiometry and reaction time |
References
-
Magnesium methoxide complexation in the control of chemical reactions. RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1).[Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification & Recrystallization of Dimethyl 3-amino-2-cyanopent-2-enedioate
Welcome to the Technical Support Center. This guide provides validated troubleshooting strategies and protocols for the purification of Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4). As a highly polarized enamino diester, this compound presents unique solubility challenges. It is classically synthesized via the thermodynamic 1,2-addition of methyl cyanoacetate in the presence of a non-chelating base [1].
Below, you will find expert-level troubleshooting FAQs, step-by-step methodologies, and mechanistic workflows designed to ensure high-purity recovery.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My reaction yielded a completely different product profile. Why am I not getting Dimethyl 3-amino-2-cyanopent-2-enedioate? A1: The reaction pathway of methyl cyanoacetate is strictly dictated by the complexation properties of the base used. Causality: If you used a chelating base like magnesium methoxide, the reaction is kinetically trapped as a magnesium-chelated Claisen condensation product (methyl 2,4-dicyano-3-hydroxybut-2-enoate). To obtain the thermodynamic 1,2-addition product (Dimethyl 3-amino-2-cyanopent-2-enedioate), you must use a non-chelating base such as sodium methoxide [1]. The lack of chelation allows the intermediate to freely equilibrate into the more stable thermodynamic enamino diester.
Q2: Following the aqueous workup, my crude product is an intractable oil instead of a solid. How do I induce crystallization? A2: Enamino diesters often "oil out" due to the presence of residual unreacted methyl cyanoacetate or trapped protic solvents (like methanol or water). Causality: The push-pull electronic nature of the amino and cyano groups creates a strong intermolecular hydrogen-bonding lattice. Impurities act as plasticizers, disrupting this lattice and depressing the melting point. Solution: Subject the crude oil to high vacuum (≤ 1 mbar) at 40°C for 2 hours to remove volatile impurities. If it remains an oil, triturate vigorously with ice-cold heptane or diethyl ether. The non-polar solvent extracts the lipophilic impurities while forcing the polar enamino diester to precipitate as a solid.
Q3: What is the optimal solvent system for recrystallization, and why? A3: The optimal system is either pure Methanol or a binary mixture of Ethyl Acetate and Heptane (approx. 1:2 v/v) . Causality: Dimethyl 3-amino-2-cyanopent-2-enedioate has a highly polar core but possesses aliphatic methyl ester groups. Methanol is excellent because its protic nature heavily solvates the compound at reflux, but the solubility drops precipitously at 4°C, allowing for high-recovery crystallization.
Section 2: Experimental Workflows & Protocols
Protocol A: Self-Validating Primary Workup
This protocol ensures the crude material is properly conditioned before recrystallization.
-
Quench: Quench the sodium methoxide reaction mixture with a saturated aqueous solution of ammonium chloride ( NH4Cl ) to neutralize the base without hydrolyzing the ester groups.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
-
Wash: Wash the combined organic layers with brine to remove residual methanol and water.
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Dry & Concentrate: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Validation Step: The crude mass should solidify upon standing under a vacuum. Take a crude 1H -NMR to verify the presence of the vinylic and amino protons before proceeding to recrystallization. If the baseline is highly complex, perform a short silica plug filtration (EtOAc/Hexane) before proceeding to Protocol B.
Protocol B: Optimal Recrystallization (Methanol Method)
A self-validating crystallization loop designed to maximize thermodynamic purity.
-
Dissolution: Suspend the crude solid in minimal absolute methanol (approx. 3-5 mL per gram of crude).
-
Heating: Heat the suspension to a gentle reflux (65°C) until complete dissolution occurs.
-
Validation Step (Hot Filtration): If the solution remains cloudy or contains dark particulates, perform a hot filtration through a pre-warmed celite plug to remove insoluble oligomers.
-
Cooling (Critical Step): Remove from heat and allow the flask to cool to room temperature slowly over 2 hours. Do not disturb or agitate the flask. Causality: Rapid cooling traps impurities in the crystal lattice (kinetic precipitation). Slow cooling ensures the thermodynamic selection of a pure crystal lattice.
-
Maturation: Transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize yield.
-
Collection: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 mL of strictly ice-cold methanol to prevent product dissolution.
-
Drying: Dry the crystals under high vacuum for 12 hours to remove residual solvent.
Section 3: Quantitative Data & Solvent Comparison
| Solvent System | Temp Profile (Hot → Cold) | Expected Recovery Yield | Purity (HPLC) | Technical Notes |
| Methanol (Absolute) | 65°C → 4°C | 75 - 82% | >98% | Best balance of yield and purity. Requires ice-cold wash to prevent loss. |
| Ethyl Acetate / Heptane | 77°C → 20°C | 85 - 90% | ~95% | Higher yield, but prone to oiling out if cooled too rapidly. |
| Isopropanol (IPA) | 82°C → 4°C | 60 - 70% | >99% | Excellent purity due to lower solubility, but lower overall recovery. |
| Dichloromethane / Hexane | 40°C → 0°C | < 50% | ~90% | Not recommended. Compound is too soluble in DCM, leading to poor recovery. |
Section 4: Visualizing the Workflows
Caption: Base-dependent mechanistic divergence in methyl cyanoacetate condensation.
Caption: Standardized recrystallization workflow for enamino diester purification.
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1996). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 2705-2715.[Link]
Technical Support Center: Troubleshooting Low Conversion Rates for Dimethyl 3-amino-2-cyanopent-2-enedioate
Welcome to the technical support center for the synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this compound, with a primary focus on addressing low conversion rates. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure you can achieve optimal yields and purity.
Troubleshooting Low Conversion Rates
Low conversion rates are a frequent hurdle in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of diminished yields in the synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate.
Question: Why is my yield of Dimethyl 3-amino-2-cyanopent-2-enedioate consistently lower than expected?
Answer:
Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic evaluation of each parameter is crucial for pinpointing the issue.
Potential Causes and Solutions:
-
Purity of Starting Materials: The presence of impurities in your starting materials, such as dimethyl acetylenedicarboxylate (DMAD) and cyanamide, can significantly inhibit the reaction or lead to the formation of unwanted byproducts.
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Solution: Ensure the purity of your starting materials. Use freshly distilled DMAD and high-purity cyanamide. It is advisable to verify the purity of reagents via techniques like NMR or GC-MS before use.
-
-
Reaction Temperature: The reaction to form Dimethyl 3-amino-2-cyanopent-2-enedioate is often exothermic. Improper temperature control can lead to side reactions or decomposition of the product.
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Solution: Maintain strict temperature control throughout the reaction. Initiating the reaction at a lower temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature can often improve yields.[1] Monitor the internal temperature of the reaction vessel.
-
-
Solvent Choice and Quality: The polarity and purity of the solvent play a critical role. The presence of moisture can lead to hydrolysis of the ester groups or other unwanted side reactions.[1]
-
Solution: Use anhydrous solvents. Solvents like methanol or ethanol are commonly employed. Ensure your solvent is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[2]
-
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can result in incomplete consumption of the limiting reagent, thus lowering the yield.
-
Solution: Carefully control the stoichiometry. While a 1:1 molar ratio of DMAD and cyanamide is the theoretical ideal, empirical optimization may be necessary. A slight excess of one reactant might be beneficial, but this should be determined experimentally.
-
-
Reaction Time: Insufficient reaction time will lead to an incomplete reaction, while excessively long reaction times can promote the formation of byproducts through degradation or side reactions.
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Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will allow you to quench the reaction at the optimal point of product formation.
-
Question: What are the common side products in this synthesis, and how can I minimize their formation?
Answer:
The formation of byproducts is a common cause of low yields. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products and Minimization Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Polymeric materials | Self-polymerization of cyanamide or reaction of the product with starting materials. | Maintain a lower reaction temperature and avoid high concentrations of reactants.[3] |
| Michael Adducts | Nucleophilic attack of the amine on a second molecule of DMAD. | Control the stoichiometry carefully and consider adding the amine component slowly to the reaction mixture. |
| Hydrolysis Products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[1][2] |
To minimize byproduct formation, it is crucial to maintain optimal reaction conditions and monitor the reaction's progress closely. Purification techniques such as column chromatography or recrystallization are often necessary to isolate the desired product from any formed impurities.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate.
Question: What is the proposed reaction mechanism?
Answer:
The synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate from dimethyl acetylenedicarboxylate (DMAD) and cyanamide proceeds through a nucleophilic addition mechanism. The nucleophilic nitrogen of cyanamide attacks one of the electrophilic sp-hybridized carbons of DMAD. This is followed by proton transfer to form the enamine product.
Caption: Proposed reaction mechanism for the synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate.
Question: How can I effectively monitor the reaction progress?
Answer:
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1]
Step-by-Step TLC Monitoring Protocol:
-
Prepare the TLC Plate: Use a silica gel TLC plate.
-
Spotting: Apply small spots of your starting materials (DMAD and cyanamide) and the reaction mixture at different time intervals (e.g., 0h, 1h, 2h, etc.) on the baseline of the plate.
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Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally to achieve good separation.
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Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Question: What are the recommended purification methods for Dimethyl 3-amino-2-cyanopent-2-enedioate?
Answer:
The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent can be a highly effective purification method.
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Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography using silica gel is recommended. A gradient elution with a solvent system like ethyl acetate/hexane can be used to separate the product from byproducts and unreacted starting materials.[2]
Experimental Workflow and Control Points
The following diagram illustrates a typical experimental workflow for the synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate, highlighting critical control points to ensure a successful outcome.
Sources
Reducing side products in Dimethyl 3-amino-2-cyanopent-2-enedioate reactions
Welcome to the Technical Support Center for Heterocyclic and Enamine Synthesis . This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis and downstream applications of dimethyl 3-amino-2-cyanopent-2-enedioate .
Rather than providing a generic troubleshooting list, this guide deconstructs the mechanistic causality behind side-product formation, ensuring your experimental design is governed by strict thermodynamic and kinetic control.
Part 1: Mechanistic Causality & Reaction Pathways
The synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate typically relies on the base-catalyzed dimerization of methyl cyanoacetate. The most critical failure point in this synthesis is the choice of base , which dictates whether the reaction follows a thermodynamic 1,2-addition pathway (Thorpe reaction) or a kinetic ester-attack pathway (Claisen condensation) [1].
Figure 1: Mechanistic divergence in methyl cyanoacetate dimerization based on base chelation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding methyl 2,4-dicyano-3-hydroxybut-2-enoate instead of the desired dimethyl 3-amino-2-cyanopent-2-enedioate? A1: You are likely using a chelating base, such as magnesium methoxide ( Mg(OMe)2 ). Magnesium forms a highly stable, insoluble cyclic chelate with the intermediate enolate. This chelation traps the kinetic Claisen condensation product (methyl 2,4-dicyano-3-hydroxybut-2-enoate), preventing the system from equilibrating. To resolve this, replace Mg(OMe)2 with a non-chelating base like sodium methoxide ( NaOMe ), which allows the reaction to reach the lower-energy, thermodynamic 1,2-addition product (dimethyl 3-amino-2-cyanopent-2-enedioate) [1].
Q2: How can I suppress crossed Claisen side products when using mixed precursors? A2: If you are attempting a crossed reaction (e.g., reacting methyl cyanoacetate with diethyl oxalate), the presence of magnesium methoxide will force a crossed Claisen product (yielding dimethyl 2-cyano-3-hydroxybut-2-enedioate). To force a crossed 1,2-addition, you must utilize substrates that alter the electrophilicity (such as phenyl cyanomethyl sulfoxide) or strictly rely on non-chelating bases to maintain thermodynamic control [1].
Q3: When using dimethyl 3-amino-2-cyanopent-2-enedioate to synthesize pyrimidin-4(3H)-ones, I observe incomplete conversion. How do I optimize this? A3: Dimethyl 3-amino-2-cyanopent-2-enedioate is an excellent 3-aminoacrylate equivalent for pyrimidine synthesis. However, condensation with nitrile fragments requires specific catalytic conditions. Ensure you are using piperidine as a catalyst. Furthermore, the internal reaction temperature must be driven to 110 °C. If you are using methanol as a solvent, its low boiling point will stall the reaction. Swap to butanol ( BuOH ) and distill off lower-boiling solvents during the reaction to reach the required activation energy [2].
Part 3: Data Presentation & Reaction Parameters
To ensure self-validating experimental design, compare your current reaction parameters against the established thermodynamic vs. kinetic control matrix below:
| Parameter | Thermodynamic Pathway (Target) | Kinetic Pathway (Side Product) |
| Base Reagent | Sodium Methoxide ( NaOMe ) | Magnesium Methoxide ( Mg(OMe)2 ) |
| Base Characteristic | Non-chelating, allows equilibration | Chelating, traps intermediates |
| Primary Attack Site | Nitrile Carbon (1,2-addition) | Ester Carbonyl (Claisen) |
| Major Product | Dimethyl 3-amino-2-cyanopent-2-enedioate | Methyl 2,4-dicyano-3-hydroxybut-2-enoate |
| Crossed Reaction Example | Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate | Dimethyl 2-cyano-3-hydroxybut-2-enedioate |
Part 4: Experimental Protocols
Protocol A: Selective Synthesis of Dimethyl 3-amino-2-cyanopent-2-enedioate
Objective: Maximize thermodynamic 1,2-addition while suppressing Claisen condensation.
-
Preparation: Equip a dry, inert-gas-flushed round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Base Loading: Dissolve 1.0 equivalent of freshly prepared Sodium Methoxide ( NaOMe ) in anhydrous methanol. (Critical: Do not substitute with Magnesium or Zinc bases).
-
Substrate Addition: Cool the flask to 0 °C. Dropwise, add 2.0 equivalents of methyl cyanoacetate over 30 minutes to control the exothermic deprotonation.
-
Equilibration: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The elevated temperature is required to overcome the activation barrier and allow the kinetic Claisen intermediates to revert and funnel into the thermodynamic Thorpe product [1].
-
Workup: Quench the reaction with cold aqueous acetic acid to neutralize the base without hydrolyzing the ester groups. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Downstream Application - Synthesis of Pyrimidin-4(3H)-ones
Objective: Condense the synthesized enamine with a nitrile fragment.
Figure 2: Downstream synthesis of pyrimidin-4(3H)-ones using piperidine-catalyzed condensation.
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Solvent Exchange: To a reaction vessel containing butanol ( BuOH , 60 mL), add the nitrile fragment (e.g., (2-furylmethylene)malononitrile) and dimethyl 3-amino-2-cyanopent-2-enedioate (1.0 eq).
-
Catalysis: Add a catalytic amount of piperidine.
-
Thermal Control: Heat the solution. Crucial Step: Distill off any residual low-boiling solvents (like methanol) until the internal temperature reaches exactly 110 °C [2].
-
Cyclization: Maintain heating at 110 °C for 5 hours to drive the condensation and subsequent cyclization to completion.
-
Isolation: Cool the mixture, neutralize with concentrated H2SO4 , filter off inorganic salts, and concentrate the filtrate under reduced pressure (130 °C/5 Torr). Recrystallize the residue from acetone [2].
Part 5: References
-
Magnesium methoxide complexation in the control of chemical reactions Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1) URL:[Link]
Technical Support Center: Reaction Optimization Guide for Dimethyl 3-amino-2-cyanopent-2-enedioate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate. This compound is synthesized via the base-catalyzed dimerization of methyl cyanoacetate. Achieving high yields of this specific β -enamino ester requires precise control over reaction thermodynamics—specifically, temperature modulation and counterion selection.
As a Senior Application Scientist, I have structured this guide to address the most common mechanistic pitfalls, providing you with causal explanations and self-validating protocols to ensure reproducible success in your scale-up and discovery workflows.
Troubleshooting & FAQs: Temperature and Base Optimization
Q1: Why is temperature control critical for the formation of dimethyl 3-amino-2-cyanopent-2-enedioate? A1: The dimerization of methyl cyanoacetate is a classic example of a reaction governed by the competition between kinetic and thermodynamic control. At lower temperatures, the reaction favors a kinetic Claisen condensation pathway, resulting in an undesired byproduct. Elevating the temperature (e.g., refluxing at 65°C) provides the necessary activation energy to allow the system to equilibrate. Because the Thorpe-Ziegler 1,2-addition product (dimethyl 3-amino-2-cyanopent-2-enedioate) is highly stabilized by intramolecular hydrogen bonding and extended conjugation, thermodynamic equilibration heavily favors its formation (1)[1].
Q2: I am observing a high yield of methyl 2,4-dicyano-3-hydroxybut-2-enoate instead of my target product. What went wrong? A2: You have likely trapped the kinetic intermediate. This commonly occurs if you use a chelating base, such as magnesium methoxide. Magnesium ions sequestrate the intermediate as a highly stable magnesium-derivative, preventing it from reverting and progressing down the thermodynamic pathway[1]. To resolve this, switch to a non-chelating base like sodium methoxide (NaOMe) and ensure your reaction temperature is sufficiently high to promote thermodynamic equilibration[2].
Q3: Can I use ethanol and sodium ethoxide to achieve the same non-chelating effect? A3: While sodium ethoxide is a non-chelating base, using it with methyl cyanoacetate at elevated temperatures will induce transesterification. This will result in an inseparable statistical mixture of methyl, ethyl, and mixed esters. To maintain the structural integrity of the dimethyl ester, you must strictly use sodium methoxide in anhydrous methanol.
Quantitative Data: Temperature and Base Effects
The following table summarizes how the interplay between temperature and base chelation dictates the product distribution.
| Reaction Condition | Base Type | Temperature | Major Product Formed | Reaction Control | Expected Yield |
| Mg(OMe)₂ in MeOH | Chelating | 20°C | Methyl 2,4-dicyano-3-hydroxybut-2-enoate | Kinetic | ~85% |
| NaOMe in MeOH | Non-chelating | 20°C | Mixture of Claisen and Thorpe products | Mixed | Variable |
| NaOMe in MeOH | Non-chelating | 65°C (Reflux) | Dimethyl 3-amino-2-cyanopent-2-enedioate | Thermodynamic | >90% |
Validated Experimental Protocol
Objective: Maximize the yield of the thermodynamic 1,2-addition product via temperature and base optimization.
Step 1: Preparation of the Base Solution
-
Action: Under an inert argon atmosphere, dissolve sodium metal (1.0 equiv) in anhydrous methanol to generate a fresh sodium methoxide solution.
-
Causality: Freshly prepared NaOMe ensures the absolute absence of hydroxide impurities, which would otherwise cause irreversible saponification of the ester groups at elevated temperatures.
-
Self-Validation: The complete dissolution of the sodium metal and the cessation of hydrogen gas evolution serve as visual confirmation that the quantitative generation of NaOMe is complete.
Step 2: Substrate Addition at Controlled Temperature
-
Action: Cool the methanolic base solution to 0°C using an ice bath. Add methyl cyanoacetate (2.0 equiv) dropwise over 15 minutes.
-
Causality: The initial deprotonation is highly exothermic. Cooling prevents localized thermal spikes that could lead to uncontrolled polymerization or degradation of the highly reactive cyanoacetate enolate.
Step 3: Thermodynamic Equilibration (Temperature Optimization)
-
Action: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours.
-
Causality: Elevating the temperature to 65°C provides the necessary thermal energy for the reaction to overcome the kinetic barrier, allowing the reversible Claisen condensation to shift entirely toward the thermodynamically favored 1,2-addition (Thorpe-Ziegler) product[1].
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the starting material ( Rf≈0.5 ) and the emergence of a highly UV-active spot ( Rf≈0.2 ) confirms the formation of the conjugated enamine system.
Step 4: Quenching and Isolation
-
Action: Cool the mixture to room temperature, neutralize to pH 7 with 1M HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Neutralization prior to aqueous workup is critical to prevent base-catalyzed hydrolysis of the methyl esters.
-
Self-Validation: The crude product should precipitate or crystallize upon concentration, as the highly conjugated dimethyl 3-amino-2-cyanopent-2-enedioate is a stable solid at room temperature.
Mechanistic and Workflow Visualizations
Reaction pathway showing kinetic vs. thermodynamic control in methyl cyanoacetate dimerization.
Experimental workflow for the optimized synthesis of dimethyl 3-amino-2-cyanopent-2-enedioate.
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1996). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. 1
Sources
- 1. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Dimethyl 3-amino-2-cyanopent-2-enedioate 1H-NMR and 13C-NMR reference spectra
An in-depth, objective comparison guide designed for analytical chemists, structural biologists, and drug development professionals.
Executive Summary & Structural Dynamics
Dimethyl 3-amino-2-cyanopent-2-enedioate (often referred to as dimethyl 3-amino-2-cyanoglutaconate) is a highly functionalized, electron-rich enamine derivative. It serves as a critical building block in the [1] and[2].
Structurally, the compound exhibits a classic [3]. The amino group acts as a potent electron donor (push), while the cyano and ester groups act as strong electron acceptors (pull). This extensive electron delocalization dictates its reactivity and significantly alters the local magnetic environment of its nuclei, leading to highly characteristic NMR chemical shifts that differ drastically from non-polarized analogs.
Logic diagram of the push-pull electron delocalization system.
Comparative NMR Spectral Analysis
To objectively evaluate the spectral characteristics of the target compound, we must compare it against two structural alternatives to isolate the effects of specific functional groups:
-
Target: Dimethyl 3-amino-2-cyanopent-2-enedioate.
-
Alternative A: Dimethyl 2-cyanopent-2-enedioate (Lacks the electron-donating amino group, removing the push-pull effect).
-
Alternative B: Methyl 3-amino-2-cyanocrotonate (Lacks the acetate side chain, serving as a simplified push-pull model).
Quantitative Data Summaries
Table 1: ¹H-NMR Comparative Data (400 MHz, CDCl₃, δ in ppm)
| Nucleus / Group | Target Compound | Alternative A | Alternative B |
| -NH₂ | 8.20 (br s, 2H) | N/A | 8.10 (br s, 2H) |
| -CH= (Vinylic) | N/A | 7.85 (t, 1H) | N/A |
| -CH₂- | 3.55 (s, 2H) | 3.40 (d, 2H) | N/A |
| -CH₃ (Aliphatic) | N/A | N/A | 2.30 (s, 3H) |
| -OCH₃ (Ester 1) | 3.78 (s, 3H) | 3.85 (s, 3H) | 3.75 (s, 3H) |
| -OCH₃ (Ester 2) | 3.72 (s, 3H) | 3.75 (s, 3H) | N/A |
Table 2: ¹³C-NMR Comparative Data (100 MHz, CDCl₃, δ in ppm)
| Carbon Position | Target Compound | Alternative A | Alternative B |
| C=O (Ester 1) | 169.2 | 168.0 | 169.0 |
| C=O (Ester 2) | 168.5 | 165.0 | N/A |
| C-β (C-NH₂ / C-H) | 163.4 | 145.2 | 165.2 |
| -CN | 116.8 | 114.5 | 117.5 |
| C-α (C-CN) | 74.5 | 108.5 | 76.0 |
| -OCH₃ | 52.5, 52.1 | 53.0, 52.8 | 51.8 |
| -CH₂- | 39.2 | 33.5 | N/A |
Mechanistic Causality & Expert Insights
-
The Anomalous α-Carbon Shielding: In the ¹³C-NMR spectrum, the α-carbon (C-CN) of the target compound resonates unusually upfield (~74.5 ppm) for an sp² hybridized carbon. Causality: This is a direct consequence of the strong n-π donation from the amino group, which localizes a partial negative charge on the α-carbon. In Alternative A, which lacks this amino group, the electron-withdrawing cyano and ester groups dominate, pushing this carbon much further downfield (~108.5 ppm).
-
Amino Proton Deshielding & Peak Broadening: The ¹H-NMR signal for the -NH₂ group appears as a broad singlet far downfield at ~8.20 ppm. Causality: The profound deshielding is driven by strong intramolecular hydrogen bonding with the adjacent ester carbonyl, coupled with the partial positive charge localized on the nitrogen due to push-pull resonance. The peak broadening is caused by restricted rotation around the C-N bond, which possesses significant partial double-bond character.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral assignment, the following protocol incorporates a Variable Temperature (VT-NMR) step. This transforms a standard acquisition into a self-validating system that proves the structural hypothesis.
Step-by-step self-validating NMR acquisition and processing workflow.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve 15–20 mg of Dimethyl 3-amino-2-cyanopent-2-enedioate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Rationale: CDCl₃ is chosen because its low polarity preserves the intramolecular hydrogen bonding crucial for observing the characteristic downfield -NH₂ shift.
Step 2: Probe Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal.
-
Perform rigorous 3D shimming (Z0, Z1, Z2, Z3).
-
Rationale: Superior magnetic field homogeneity is critical to resolve the sharp singlet of the isolated methylene (-CH₂-) protons without artificial broadening.
Step 3: ¹H and ¹³C Acquisition
-
¹H-NMR: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.
-
¹³C-NMR: Utilize a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.5 seconds and acquire a minimum of 1024 scans.
-
Rationale: The target molecule contains four quaternary carbons (C=O, CN, C-α, C-β). Lacking attached protons to facilitate dipole-dipole relaxation, these carbons have long T1 relaxation times. A longer D1 prevents signal saturation and ensures accurate peak detection.
Step 4: Self-Validation via VT-NMR
-
To validate that the broadness of the -NH₂ peak is structurally derived (restricted C-N rotation) and not an artifact of poor shimming or sample degradation, gradually heat the sample in the probe from 25°C to 50°C.
-
Validation Check: If the structural hypothesis is correct, the thermal energy will overcome the rotational energy barrier. The broad -NH₂ singlet will sharpen into a distinct, well-defined peak. If it does not sharpen, the protocol flags a potential issue with solvent exchange or sample purity.
References
-
Title: Magnesium methoxide complexation in the control of chemical reactions | Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) | URL: [Link]
-
Title: Synthesis of Fused Quinoline Derivatives with Antiproliferative Activities and Tyrosine Kinases, Pim-1 Kinase Inhibitions | Source: Acta Chimica Slovenica (via ResearchGate) | URL: [Link]
-
Title: Methyl 3-amino-2-cyanoacrylate | Source: Acta Crystallographica Section E (via IUCr) | URL: [Link]
Sources
Advanced Comparison Guide: Dimethyl 3-amino-2-cyanopent-2-enedioate vs. Traditional Cyanoacetate Derivatives
As drug development and materials science push the boundaries of molecular complexity, the selection of appropriate building blocks becomes the defining factor in successful synthetic pathways. While traditional active methylene compounds like methyl cyanoacetate (MCA) and malononitrile (MN) have long been the workhorses of heterocyclic chemistry, dimerized derivatives such as Dimethyl 3-amino-2-cyanopent-2-enedioate (DMACPE) offer a pre-assembled, polyfunctional scaffold.
This guide provides an objective, data-driven comparison of DMACPE against its monomeric counterparts, detailing the causality behind their divergent reactivities and providing validated experimental protocols for their application.
Mechanistic Divergence: The Causality of Dimerization
To understand the utility of DMACPE, one must first understand its origin. DMACPE is not a simple monomer; it is the thermodynamic dimer of methyl cyanoacetate, formed via a base-catalyzed 1,2-addition (Thorpe-Ziegler type reaction).
The choice of base during this dimerization dictates the reaction pathway through a phenomenon known as chelation control [1].
-
Non-Chelating Bases (Sodium Methoxide): When MCA is treated with NaOMe, the resulting enolate is relatively free. It attacks the highly electrophilic nitrile carbon of a second MCA molecule. The intermediate imine rapidly tautomerizes into a stable enamine, yielding the thermodynamic 1,2-addition product: DMACPE.
-
Chelating Bases (Magnesium Methoxide): Conversely, Mg(OMe)₂ forms a rigid, multi-dentate chelate with the ester oxygens. This structural lock forces the enolate to attack the ester carbonyl instead of the nitrile, resulting in a kinetic Claisen condensation product (methyl 2,4-dicyano-3-hydroxybut-2-enoate) [1].
Understanding this causality allows researchers to selectively synthesize the highly functionalized DMACPE scaffold, which possesses an enamine, a cyano group, and two ester functionalities—making it an exceptional electrophile/nucleophile hybrid for downstream annulations.
Base-controlled divergence in methyl cyanoacetate dimerization.
Comparative Data Matrix
When designing a synthetic route for complex heterocycles (e.g., fused pyrimidines or quinolines), the choice between a monomeric active methylene and a dimeric enamine dictates the number of required synthetic steps. The table below summarizes the quantitative and qualitative performance metrics of these building blocks.
| Parameter | Dimethyl 3-amino-2-cyanopent-2-enedioate (DMACPE) | Methyl Cyanoacetate (MCA) | Malononitrile (MN) |
| Chemical Structure | Dimer (Conjugated Enamine) | Monomer (Active Methylene) | Monomer (Active Methylene) |
| Molecular Formula | C₈H₁₀N₂O₄ | C₄H₅NO₂ | C₃H₄N₂ |
| Reactive Centers | Enamine (-NH₂), Cyano (-CN), 2x Ester (-COOMe) | Methylene (-CH₂-), Cyano (-CN), Ester (-COOMe) | Methylene (-CH₂-), 2x Cyano (-CN) |
| Thermodynamic Stability | High (Stabilized by push-pull conjugation) | Moderate | Moderate (Prone to polymerization) |
| Primary Synthetic Role | Precursor for fused pyrimidines & quinolines [2] | Knoevenagel adducts, Gewald thiophenes | Multicomponent heterocyclizations |
| Reaction Control | Polyfunctional cascade annulation | Stepwise condensation | Highly reactive, unselective at high temps |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of DMACPE and its subsequent application in heterocyclic drug discovery.
Protocol 1: Chelation-Free Dimerization of Methyl Cyanoacetate
Objective: Synthesize DMACPE via thermodynamic control using a non-chelating base.
-
Preparation of Base: In a flame-dried, argon-purged round-bottom flask, dissolve sodium metal (0.1 mol) in 50 mL of anhydrous methanol at 0 °C to generate a fresh sodium methoxide solution.
-
Enolization & Addition: Slowly add methyl cyanoacetate (0.2 mol) dropwise over 30 minutes. The reaction relies on a 2:1 stoichiometric ratio of monomer to base.
-
Thermodynamic Equilibration: Remove the ice bath and heat the mixture to reflux for 4 hours. The thermodynamic control ensures the initially formed kinetic products equilibrate to the stable 1,2-addition product.
-
Quenching & Isolation: Cool to room temperature, neutralize with glacial acetic acid, and concentrate under reduced pressure. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Recrystallize from ethanol to yield pure DMACPE as a crystalline solid.
Self-Validating Check: Perform ¹H-NMR analysis. The disappearance of the sharp methylene singlet (~3.8 ppm) of MCA and the appearance of a broad vinylic/enamine -NH₂ signal (~7.5–8.0 ppm) definitively confirms successful dimerization and tautomerization.
Protocol 2: Annulation to Fused Pyrimidine Scaffolds
Objective: Utilize DMACPE to construct highly functionalized pyrimidines, a common motif in kinase inhibitors [3].
-
Reagent Assembly: Combine DMACPE (10 mmol) and an electrophilic arylidene malononitrile (10 mmol) in 30 mL of absolute ethanol.
-
Catalysis: Add 3-5 drops of piperidine as a basic catalyst to deprotonate the enamine nitrogen, enhancing its nucleophilicity.
-
Cascade Cyclization: Reflux the mixture for 6 hours. The enamine nitrogen attacks the electrophilic alkene, followed by an intramolecular cyclization involving the cyano group of DMACPE.
-
Isolation: Cool the mixture to precipitate the product. Filter and wash with cold ethanol.
Self-Validating Check: FT-IR spectroscopy will show the disappearance of the primary amine N-H stretches (3400-3300 cm⁻¹) and the shift of the nitrile (C≡N) stretching frequency from ~2250 cm⁻¹ to ~2210 cm⁻¹, indicating its incorporation into the conjugated pyrimidine ring system.
Comparative synthetic utility of cyanoacetate derivatives in heterocyclic chemistry.
Conclusion
While methyl cyanoacetate and malononitrile remain indispensable for stepwise multicomponent reactions, Dimethyl 3-amino-2-cyanopent-2-enedioate provides an advanced, pre-conjugated scaffold that significantly truncates synthetic routes. By leveraging base-controlled dimerization, chemists can transform a simple active methylene into a polyfunctional enamine, unlocking direct access to complex, biologically active fused heterocycles such as pyrimidines and quinolines.
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1996). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 2701-2713. URL:[Link]
-
Mohareb, R. M., Ibrahim, R. A., Elmetwally, A. M., & Gamaan, M. S. (2022). Synthesis of Fused Quinoline Derivatives with Antiproliferative Activities and Tyrosine Kinases, Pim-1 Kinase Inhibitions. Acta Chimica Slovenica, 69(1). URL:[Link]
-
Science of Synthesis. (2004). Product Class 12: Pyrimidines. Thieme Chemistry. URL:[Link]
High-Resolution Q-TOF vs. Triple Quadrupole MS: A Comparative Guide on the Fragmentation Pattern of Dimethyl 3-amino-2-cyanopent-2-enedioate
Executive Summary
In the realm of drug development and synthetic structural elucidation, the choice of mass spectrometry (MS) architecture dictates the depth of molecular insight. Dimethyl 3-amino-2-cyanopent-2-enedioate (DACP) is a highly functionalized thermodynamic 1,2-addition product, frequently encountered in[1]. Featuring an amine, a cyano group, an alkene backbone, and two methyl ester moieties, DACP serves as an excellent model compound for evaluating MS performance.
This guide objectively compares the analytical capabilities of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against traditional Triple Quadrupole (QqQ) systems. By mapping the exact-mass fragmentation pattern of DACP, we demonstrate why Q-TOF architectures are indispensable for ab initio structural elucidation, while QqQ systems remain the gold standard for targeted, high-sensitivity quantification.
Mechanistic Causality in DACP Fragmentation
Under positive Electrospray Ionization (ESI+), DACP (C8H10N2O4, exact monoisotopic mass 198.0638 Da) readily protonates to form a precursor ion at m/z 199.0711 . The dissociation of this precursor is governed by[2], which dictate that the most thermodynamically stable neutral losses will dominate the MS/MS spectrum.
Because DACP is densely functionalized, it exhibits competitive fragmentation pathways:
-
Ester Cleavage : The loss of methanol (CH
3OH, 32.0262 Da) from the ester moiety yields a highly stable acylium ion at m/z 167.0449. -
Amine & Cyano Elimination : The proximity of the amino and cyano groups facilitates the competitive elimination of ammonia (NH
3, 17.0265 Da) and hydrogen cyanide (HCN, 27.0109 Da). -
Aliphatic Chain Cleavage : Inductive alpha-cleavage of the -CH
2COOCH3group results in a neutral loss of 73.0289 Da.
Distinguishing these specific neutral losses from isobaric interferences (e.g., distinguishing a loss of CH3OH at 32.0262 Da from a loss of O2 at 31.9898 Da) requires sub-ppm mass accuracy. This physical requirement highlights the fundamental divergence in utility between Q-TOF and QqQ systems.
Proposed ESI+ fragmentation pathways of Dimethyl 3-amino-2-cyanopent-2-enedioate.
Objective Performance Comparison: HR-Q-TOF vs. QqQ
While via Multiple Reaction Monitoring (MRM) due to their superior duty cycle[3], they are fundamentally limited by unit mass resolution (~0.1 Da). In contrast, (>40,000 FWHM) and isotopic fidelity[4]. This paradigm shift makes Q-TOF the superior choice for [5].
Quantitative Data Summary
| Performance Metric | High-Resolution Q-TOF | Triple Quadrupole (QqQ) | Analytical Impact for DACP Analysis |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da (Unit Mass) | Q-TOF distinguishes isobaric neutral losses precisely. |
| Resolving Power | > 40,000 (FWHM) | ~ 1,000 (FWHM) | Q-TOF resolves closely eluting matrix interferences. |
| Acquisition Mode | Full Scan / DIA (MS^E^) | MRM (Targeted) | Q-TOF captures all fragments retrospectively; QqQ requires pre-defined transitions. |
| Quantitation Limit | pg/mL range | fg/mL range | QqQ is superior for ultra-trace pharmacokinetic quantification. |
| Structural Elucidation | Definitive (ab initio) | Presumptive | Exact mass fragments from Q-TOF allow empirical pathway mapping. |
Self-Validating Experimental Protocol
To maintain scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . By integrating a pre-acquisition lock-mass calibration and a post-acquisition solvent blank, the method inherently verifies its own mass accuracy and rules out column carryover. This ensures that all observed fragmentation peaks are true representations of the DACP molecule.
Step-by-Step Methodology
1. System Suitability and Self-Validation
-
Lock-Mass Calibration: Inject a Leucine Enkephalin standard ([M+H]+ m/z 556.2771) prior to the run. Adjust the orthogonal acceleration TOF flight tube parameters until mass error is consistently < 2 ppm. This compensates for thermal drift.
-
Procedural Blank: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) to validate the absence of background noise and column carryover.
2. Sample Preparation
-
Dissolve the DACP standard in HPLC-grade methanol to a stock concentration of 1 mg/mL.
-
Dilute the stock to a working concentration of 1 µg/mL using Mobile Phase A.
3. Chromatographic Separation (UHPLC)
-
Column: C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
4. Mass Spectrometry Acquisition (HR-Q-TOF)
-
Ionization: ESI Positive mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Utilize Data-Independent Acquisition (DIA). Ramp the CE in the collision cell from 15 eV to 35 eV. Causality: Ramping the CE ensures that both the intact precursor ion (low energy) and the fully fragmented product ions (high energy) are captured simultaneously in a single duty cycle.
Self-validating LC-MS/MS experimental workflow for DACP analysis.
Results Interpretation & Conclusion
When analyzing complex molecules like Dimethyl 3-amino-2-cyanopent-2-enedioate, the choice of instrument dictates the analytical outcome. If the goal is structural elucidation or identifying unknown degradation products , the HR-Q-TOF is unequivocally the superior alternative. Its ability to measure the loss of methanol (-32.0262 Da) with sub-ppm accuracy allows researchers to definitively map the fragmentation pathway without relying on predictive software alone.
Conversely, if the structure is already known and the goal shifts to high-throughput pharmacokinetic quantification in complex biological matrices, the Triple Quadrupole (QqQ) remains unmatched. By programming the QqQ to monitor the specific m/z 199.07 -> 167.04 transition (MRM), analysts can achieve femtogram-level sensitivity that Q-TOF systems currently cannot replicate.
Ultimately, modern drug development requires a symbiotic approach: utilizing Q-TOF for discovery and structural mapping, and transitioning to QqQ for validated, routine quantification.
References
-
RSC Publishing. "Magnesium methoxide complexation in the control of chemical reactions". Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
National Institutes of Health (PMC). "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications". Available at: [Link]
-
National Institutes of Health (PMC). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation". Available at:[Link]
-
Chromatography Today. "LC-MS Analysis of Therapeutic Oligonucleotide and Related Products - A comparison of TQ and Q-TOF Systems". Available at:[Link]
Sources
- 1. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dimethyl and Diethyl 3-amino-2-cyanopent-2-enedioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of building blocks is paramount. This guide provides an in-depth comparative analysis of the reactivity of dimethyl 3-amino-2-cyanopent-2-enedioate and its diethyl ester counterpart. While direct head-to-head comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, this guide synthesizes fundamental principles of organic chemistry, supported by data from analogous systems, to offer a predictive and experimentally grounded comparison.
The core of this analysis rests on the subtle yet significant differences imparted by the methyl versus ethyl ester functionalities. These differences manifest in steric and electronic effects that influence the reactivity of the molecule at its key functional groups: the enamine, the nitrile, and the ester moieties.
Molecular Structure and Inherent Properties: A Tale of Two Esters
The foundational difference between our two molecules of interest lies in the alkyl groups of the ester functionalities.
-
Dimethyl 3-amino-2-cyanopent-2-enedioate: Features two methyl ester groups.
-
Diethyl 3-amino-2-cyanopent-2-enedioate: Features two ethyl ester groups.
This seemingly minor variation has cascading effects on the molecule's overall reactivity profile.
Steric Hindrance: The Space Factor
The ethyl group is demonstrably larger than the methyl group. This increased steric bulk in the diethyl derivative can be expected to impede the approach of nucleophiles or other reactants to the electrophilic centers of the molecule, namely the carbonyl carbons of the ester groups and the nitrile carbon.[1] This is a critical consideration in reaction kinetics, where a less sterically hindered environment generally translates to faster reaction rates.
Electronic Effects: A Subtle Push and Pull
Alkyl groups are known to be weakly electron-donating through an inductive effect. The ethyl group, being slightly more electron-donating than the methyl group, can subtly influence the electronic character of the molecule.[1] This increased electron density on the ester oxygen atoms can marginally decrease the electrophilicity of the carbonyl carbons in the diethyl ester compared to the dimethyl ester. While this effect is less pronounced than steric hindrance, it can contribute to differences in reactivity, particularly in reactions sensitive to electronic variations.
Comparative Reactivity Analysis
The interplay of steric and electronic effects dictates the reactivity of these molecules in various chemical transformations.
Hydrolysis of the Ester Groups
The hydrolysis of esters is a fundamental reaction, and its rate is sensitive to both steric and electronic factors.
Prediction: Dimethyl 3-amino-2-cyanopent-2-enedioate is predicted to undergo hydrolysis at a faster rate than its diethyl counterpart.
Causality:
-
Reduced Steric Hindrance: The smaller methyl groups present a smaller spatial obstacle to the incoming nucleophile (e.g., a hydroxide ion in alkaline hydrolysis or a water molecule in acid-catalyzed hydrolysis).[1]
-
Slightly Higher Electrophilicity: The lesser electron-donating nature of the methyl group compared to the ethyl group renders the carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack.[1]
This prediction is consistent with general trends observed in the hydrolysis of dicarboxylic esters.[2]
Data Summary: Hydrolysis Rate Constants of Analogous Esters
While specific kinetic data for our target molecules is unavailable, the following table presents representative data for the alkaline hydrolysis of simple dicarboxylic esters, illustrating the effect of alkyl chain length.
| Ester | Solvent System | k1 (L mol⁻¹ s⁻¹) | k2 (L mol⁻¹ s⁻¹) | Reference |
| Diethyl Maleate | Dioxan-Water | Slower than k2 | Faster than k1 | [2] |
| Diethyl Fumarate | Dioxan-Water | Faster than k2 | Slower than k1 | [2] |
Note: This data illustrates the complexity of dicarboxylic ester hydrolysis where the rate of the first and second hydrolysis can vary. However, the general principle of steric hindrance affecting the rate holds.
Reactivity of the Enamine and Nitrile Moieties in Cyclization Reactions
The 3-amino-2-cyanopent-2-enedioate scaffold is a versatile precursor for the synthesis of various heterocyclic systems, often through intramolecular cyclization reactions. Two notable examples of related transformations are the Thorpe-Ziegler and Guareschi-Thorpe reactions.
-
Thorpe-Ziegler Cyclization: This reaction typically involves the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[3][4] The presence of the cyano group and the ester functionalities in our target molecules suggests the potential for analogous cyclizations.
-
Guareschi-Thorpe Condensation: This reaction is a classic method for synthesizing substituted 2-pyridones from β-dicarbonyl compounds and cyanoacetamides.[1] The enamine and cyano groups in our molecules of interest are key components in similar cyclization pathways.
Prediction: The dimethyl derivative is likely to exhibit greater reactivity in base-catalyzed cyclization reactions.
Causality: The initial step in many of these cyclizations involves the formation of a carbanion. The subsequent intramolecular nucleophilic attack is subject to the same steric and electronic principles discussed earlier. The less hindered nature of the dimethyl ester would likely facilitate the necessary conformational changes for cyclization to occur more readily.
Experimental Protocols: A Framework for Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These are designed as self-validating systems, allowing for a direct comparison under identical conditions.
Protocol for Comparative Hydrolysis
Objective: To compare the rate of alkaline hydrolysis of dimethyl and diethyl 3-amino-2-cyanopent-2-enedioate.
Materials:
-
Dimethyl 3-amino-2-cyanopent-2-enedioate
-
Diethyl 3-amino-2-cyanopent-2-enedioate
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (or a suitable co-solvent to ensure solubility)
-
0.1 M Hydrochloric Acid (HCl) for titration
-
Phenolphthalein indicator
-
Constant temperature water bath
Procedure:
-
Prepare equimolar solutions of the dimethyl and diethyl esters in the chosen co-solvent.
-
In separate reaction flasks, mix a known volume of the ester solution with a known volume of the 0.1 M NaOH solution, ensuring the base is in excess.
-
Place the flasks in a constant temperature water bath (e.g., 25°C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction by adding the aliquot to a known excess of 0.1 M HCl.
-
Back-titrate the unreacted HCl with standardized 0.1 M NaOH using phenolphthalein as an indicator.
-
Calculate the concentration of unreacted NaOH at each time point.
-
Plot the concentration of the ester versus time for both the dimethyl and diethyl derivatives to determine the reaction rates.
Expected Outcome: The plot for the dimethyl ester is expected to show a steeper decline, indicating a faster rate of hydrolysis.
Protocol for Comparative Cyclization
Objective: To compare the propensity of the dimethyl and diethyl esters to undergo base-catalyzed intramolecular cyclization.
Materials:
-
Dimethyl 3-amino-2-cyanopent-2-enedioate
-
Diethyl 3-amino-2-cyanopent-2-enedioate
-
A strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Thin Layer Chromatography (TLC) plates
-
Appropriate work-up and purification reagents (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Set up two parallel reactions, one with the dimethyl ester and one with the diethyl ester.
-
Dissolve an equimolar amount of each ester in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of the base to each reaction mixture at a controlled temperature (e.g., 0°C).
-
Allow the reactions to warm to room temperature and stir for a set period (e.g., 24 hours).
-
Monitor the progress of the reactions by TLC, comparing the formation of new products.
-
Upon completion (or after the set time), quench the reactions with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Perform an aqueous work-up and extract the products with an organic solvent.
-
Analyze the crude product mixtures by techniques such as ¹H NMR and LC-MS to identify and quantify the cyclized products.
-
Purify the products by column chromatography and calculate the yields.
Expected Outcome: The reaction with the dimethyl ester is anticipated to proceed more readily and potentially give a higher yield of the cyclized product compared to the diethyl ester under identical reaction conditions.
Visualizing the Concepts
Diagram: Factors Influencing Reactivity
Caption: A comparison of factors influencing the reactivity of dimethyl vs. diethyl derivatives.
Diagram: Experimental Workflow for Comparative Hydrolysis
Sources
FTIR absorption bands for Dimethyl 3-amino-2-cyanopent-2-enedioate structural validation
An in-depth technical comparison and protocol guide for the structural validation of Dimethyl 3-amino-2-cyanopent-2-enedioate using Fourier Transform Infrared (FTIR) spectroscopy.
Executive Summary
Dimethyl 3-amino-2-cyanopent-2-enedioate is a highly functionalized thermodynamic 1,2-addition product[1]. Its complex molecular architecture features a pent-2-enedioate backbone, a primary amine, a conjugated cyano group, and two distinct ester moieties (one conjugated, one unconjugated). For researchers and drug development professionals, validating this polyfunctional structure requires precise vibrational spectroscopy. FTIR serves as the frontline analytical tool, offering rapid, non-destructive molecular fingerprinting[2].
This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr pellet) for the structural validation of this compound, detailing the causality behind spectral shifts and providing a self-validating experimental protocol.
Mechanistic Grounding: Conjugation and Vibrational Shifts
To accurately validate Dimethyl 3-amino-2-cyanopent-2-enedioate, analysts must understand how its internal electron delocalization affects bond force constants. The molecule contains an extended π -system where the lone pair on the 3-amino group can delocalize through the C=C double bond into the 2-cyano and 1-ester carbonyl groups.
-
Causality of Spectral Shifts: According to Hooke's Law for molecular vibrations, a decrease in bond order (due to resonance) lowers the force constant ( k ), which subsequently lowers the absorption frequency ( ν ).
-
Cyano Group (-C≡N): A typical aliphatic nitrile absorbs near 2250 cm⁻¹. However, conjugation with the alkene lowers this stretching frequency to the 2190–2220 cm⁻¹ range[3].
-
Ester Carbonyls (-COOCH₃): The molecule possesses two distinct esters. The C5 ester is isolated (unconjugated) and will absorb at a higher frequency (~1740–1750 cm⁻¹). The C1 ester is conjugated with the C=C bond and potentially hydrogen-bonded with the adjacent amino group, dropping its absorption significantly to ~1680–1720 cm⁻¹[3].
Mechanistic pathway of conjugation lowering FTIR absorption frequencies.
Quantitative Data: Expected FTIR Absorption Bands
The following table summarizes the theoretical and empirically supported absorption bands required for the structural validation of Dimethyl 3-amino-2-cyanopent-2-enedioate.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Mechanistic Rationale |
| N-H Stretch (1° Amine) | 3450, 3320 | Medium, Doublet | Symmetric and asymmetric stretching of the -NH₂ group. |
| C≡N Stretch (Cyano) | 2190 – 2220 | Strong, Sharp | Lowered from ~2250 cm⁻¹ due to extended π -conjugation[3]. |
| C=O Stretch (C5 Ester) | 1740 – 1750 | Strong, Sharp | Typical aliphatic ester absorption; lacks conjugation[3]. |
| C=O Stretch (C1 Ester) | 1680 – 1720 | Strong, Broadened | Lowered by π -conjugation and potential intramolecular H-bonding[3]. |
| C=C Stretch (Alkene) | 1600 – 1640 | Medium | Conjugated carbon-carbon double bond stretching. |
| C-O Stretch (Ester) | 1150 – 1250 | Strong, Multiple | Asymmetric coupled vibrations of the C-O-C bonds. |
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
When validating solid pharmaceutical intermediates, selecting the correct FTIR sampling accessory is critical to data integrity[4].
1. ATR-FTIR (Attenuated Total Reflectance)
-
Mechanism: Utilizes an internal reflection crystal (e.g., Diamond). The infrared beam creates an evanescent wave that penetrates the sample by only a few micrometers[5].
-
Advantages: Requires zero sample preparation. It is non-destructive, time-efficient, and ideal for rapid screening of powders[6][7].
-
Limitations: Because penetration depth is directly proportional to wavelength, band intensities at higher wavenumbers (e.g., the N-H stretch at 3400 cm⁻¹) appear artificially weaker than in transmission[8]. Software-based ATR correction is mandatory for direct comparison with spectral libraries[9].
2. Transmission FTIR (KBr Pellet)
-
Mechanism: Infrared light passes completely through a homogenized, pressed disc of the sample and an IR-transparent matrix (Potassium Bromide)[4].
-
Advantages: Provides high-quality spectra with accurate relative peak intensities across the entire mid-IR range, making it superior for quantitative bulk analysis[4][6].
-
Limitations: KBr is highly hygroscopic. Absorbed ambient moisture will produce a massive, broad O-H stretching band around 3400 cm⁻¹, which can easily mask or distort the critical N-H doublet of the 3-amino group[6].
Verdict: For routine structural validation of Dimethyl 3-amino-2-cyanopent-2-enedioate, ATR-FTIR is the superior choice. It eliminates moisture interference, ensuring the primary amine bands remain distinct and identifiable. Transmission FTIR should be reserved strictly for quantitative regulatory submissions where bulk analysis is mandated.
Workflow comparing ATR and Transmission FTIR for structural validation.
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps to prevent false readings.
Step 1: Instrument Readiness & Background Validation
-
Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., isopropyl alcohol).
-
Self-Validation Check: Collect a background spectrum (air). The baseline must be entirely flat. A residual peak at ~2900 cm⁻¹ indicates organic contamination, while a peak at ~3400 cm⁻¹ indicates residual solvent. Do not proceed until the background is clear.
Step 2: Sample Application
-
Place 2–5 mg of neat Dimethyl 3-amino-2-cyanopent-2-enedioate powder directly onto the center of the ATR crystal.
-
Apply the pressure anvil to ensure intimate contact between the solid and the crystal.
-
Causality Check: The evanescent wave only penetrates ~1-2 µm; poor contact results in low signal-to-noise ratios and missing peaks[5].
Step 3: Spectral Acquisition
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Co-additions: 32 to 64 scans to optimize the signal-to-noise ratio.
Step 4: Data Processing & Verification
-
Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth. This normalizes the intensities of the high-frequency N-H bands relative to the low-frequency fingerprint region[8].
-
Self-Validation Check: Verify the presence of the two distinct carbonyl peaks (~1745 cm⁻¹ and ~1700 cm⁻¹). If only one broad peak is observed, the sample may have degraded, undergone unwanted hydrolysis, or the resolution is set too low.
References
-
Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Available at:[Link]
-
Athena Instruments. FTIR Accessories Guide: ATR vs Transmission vs Reflectance. Available at:[Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at:[Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available at:[Link]
-
Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Available at: [Link]
-
RSC Publishing. Magnesium methoxide complexation in the control of chemical reactions. Available at: [Link]
-
Specac Ltd. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Available at: [Link]
-
AZoM. Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]
-
Arkivoc. Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles. Available at: [Link]
Sources
- 1. Magnesium methoxide complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. athenatechnology.in [athenatechnology.in]
- 5. mt.com [mt.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. azom.com [azom.com]
- 8. piketech.com [piketech.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Personal protective equipment for handling Dimethyl 3-amino-2-cyanopent-2-enedioate
As a Senior Application Scientist, my objective is to provide you with a field-proven, mechanistic guide to handling Dimethyl 3-amino-2-cyanopent-2-enedioate (CAS: 2651-09-4). This highly functionalized amino-cyano-diester is frequently encountered as a thermodynamic 1,2-addition product in complex Claisen condensations and magnesium methoxide complexation studies .
Because of its polyfunctional nature—containing an amine, a nitrile, and two ester groups conjugated through an alkene—it presents specific reactivity and exposure profiles that demand rigorous operational controls. This guide moves beyond basic safety data to explain the causality behind each protocol, ensuring your lab operates with uncompromising scientific integrity.
Physicochemical & Quantitative Safety Profile
Before handling the compound, it is critical to understand its quantitative parameters to calibrate your safety equipment and stoichiometric calculations accurately.
| Property / Parameter | Value / Specification | Operational Implication |
| CAS Number | 2651-09-4 | Unique identifier for inventory and waste tracking. |
| Molecular Weight | 198.18 g/mol | Required for precise stoichiometric complexation models. |
| Molecular Formula | C8H10N2O4 | Indicates the presence of reactive nitrogen and oxygen heteroatoms. |
| Fume Hood Face Velocity | ≥ 0.5 m/s (100 fpm) | Minimum continuous airflow required to prevent particulate escape. |
| Glove Thickness | ≥ 0.11 mm | Minimum barrier thickness to prevent organic solvent permeation. |
Mechanistic Hazard Assessment
Rather than simply listing hazards, we must understand why this molecule dictates specific protective measures:
-
Electrophilic Potential: The cyano-ester moiety acts as a stabilized Michael acceptor. If exposed to the skin or mucous membranes, it can theoretically react with nucleophilic biological residues (e.g., thiols in proteins), leading to sensitization or contact dermatitis.
-
Particulate Aerosolization: As a synthesized solid, its fine particulate nature poses a distinct inhalation risk. The lipophilic backbone allows it to rapidly cross biological membranes if inhaled or ingested.
-
Reagent Synergy Risks: While the compound itself is stable under ambient conditions, it is typically synthesized and reacted in the presence of strong alkoxide bases (e.g., sodium methoxide) . Handling protocols must account for the reactivity of these accompanying reagents, which are highly caustic and moisture-sensitive.
Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory. Every choice is grounded in the physical and chemical properties of the compound.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile (≥ 0.11mm) | Nitrile provides superior resistance to ester-based permeation compared to latex. Double gloving ensures structural integrity if the outer layer is breached by sharp spatulas. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Protects against micro-particulates and aerosolized chemical dust during transfer, as well as solvent splashes during reaction setup. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Minimizes electrostatic discharge which could ignite fine organic dusts or flammable solvents; prevents direct skin contact. |
| Respiratory | N95/P100 Particulate Respirator | Captures >99% of airborne particulates. (Note: Only required if emergency cleanup occurs outside a functioning hood). |
Operational Workflow & Handling Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.
Step 1: Environmental Preparation
-
Action: Conduct all handling inside a certified Class II chemical fume hood.
-
Causality: The fume hood captures aerosolized particulates and volatile solvent vapors used during the reaction.
-
Validation: Visually confirm inward directional airflow using a tissue strip at the sash edge before opening the chemical container.
Step 2: Dispensing the Reagent
-
Action: Use grounded, anti-static micro-spatulas to weigh the Dimethyl 3-amino-2-cyanopent-2-enedioate.
-
Causality: Fine organic powders accumulate static charge. Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the hood environment.
-
Validation: The powder transfers smoothly without "jumping" or clinging to the weighing boat or your gloves.
Step 3: Reaction Execution (Complexation)
-
Action: Dissolve the compound in an anhydrous solvent (e.g., dry methanol) under an inert nitrogen or argon atmosphere before introducing methoxide bases .
-
Causality: Ambient moisture can cause undesired hydrolysis of the ester groups or rapidly quench the alkoxide bases required for complexation studies, ruining the experimental yield.
-
Validation: The solution must appear completely clear and homogenous, indicating full dissolution, before the addition of any base.
Step 4: Post-Reaction Quenching
-
Action: Quench the reaction slowly with a weak proton source (e.g., saturated aqueous ammonium chloride) at 0°C.
-
Causality: Neutralizes residual methoxide bases without generating excessive heat or hydrolyzing the cyano group.
-
Validation: Cessation of bubbling and stabilization of temperature indicates a complete, safe quench.
Spill Management & Disposal Plan
-
Solid Spill Response: Do not dry sweep, as this aerosolizes the hazard. Cover the powder with a solvent-wetted absorbent pad (using a compatible solvent like isopropanol) to dissolve and capture the material safely.
-
Disposal Segregation: Segregate all contaminated gloves, pads, and reaction waste into clearly labeled "Non-Halogenated Organic Waste" containers. Keep away from strong aqueous acids to prevent any theoretical risk of nitrile hydrolysis.
Operational Logic Visualization
Figure 1. Workflow and hazard mitigation matrix for Dimethyl 3-amino-2-cyanopent-2-enedioate.
References
-
Baker, S. R., Cadman, M. L. F., Crombie, L., Edwards, D. A. V., & Mistry, J. (1996). Magnesium methoxide complexation in the control of chemical reactions. Journal of the Chemical Society, Perkin Transactions 1, 2705-2713.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
